QC6352
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMABFRQESMONQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of QC6352
For Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and selective small molecule inhibitor of the KDM4 (Lysine Demethylase 4) family of histone demethylases. Its mechanism of action is multifaceted, extending beyond simple enzymatic inhibition to induce the degradation of its target proteins, ultimately leading to profound anti-cancer effects. This guide provides a comprehensive overview of the molecular mechanisms underpinning the activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary downstream consequences of this compound activity include the disruption of ribosome biogenesis, induction of DNA damage, and cell cycle arrest, making it a promising candidate for therapeutic development, particularly in cancers characterized by high rates of ribosome production and dependency on KDM4 activity.
Core Mechanism of Action: Dual Inhibition and Degradation
This compound exerts its effects on the KDM4 family of proteins through a dual mechanism:
-
Catalytic Inhibition: this compound directly inhibits the demethylase activity of KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), which are critical epigenetic marks regulating gene expression. By inhibiting this activity, this compound helps maintain the repressive H3K9me3 mark, leading to the silencing of genes involved in cell proliferation and survival.
-
Proteasome-Mediated Degradation: In addition to inhibiting their catalytic function, this compound also promotes the ubiquitination and subsequent degradation of KDM4A, KDM4B, and KDM4C proteins by the proteasome.[1] This leads to a significant reduction in the total cellular levels of these proteins, amplifying the inhibitory effect.
This dual action ensures a robust and sustained suppression of KDM4-mediated cellular processes.
Key Signaling Pathways and Cellular Consequences
The inhibition and degradation of KDM4 proteins by this compound trigger a cascade of downstream cellular events, culminating in potent anti-tumor activity.
Disruption of Ribosome Biogenesis
A primary and profound consequence of this compound treatment is the impairment of ribosome biogenesis.[1][2] KDM4A, in particular, has been shown to localize to the nucleolus, the site of ribosome production.[1] Inhibition of KDM4A by this compound leads to:
-
A significant reduction in the transcription of ribosomal RNA (rRNA).[1]
-
A subsequent blockade of overall protein synthesis.[1]
Cells with high basal levels of ribosomal gene transcription have been shown to be particularly sensitive to this compound.[1][2]
Induction of DNA Damage and Cell Cycle Arrest
This compound treatment has been demonstrated to induce DNA damage and activate the DNA damage response checkpoint.[1][2] This leads to a cytostatic effect characterized by an arrest of the cell cycle in the S-phase.[1][2] The accumulation of cells in the S-phase prevents them from proceeding to mitosis, thereby halting proliferation.
Targeting of Cancer Stem-Like Cells and EGFR Expression
In the context of breast cancer, this compound has been shown to effectively target breast cancer stem-like cells (BCSCs). It achieves this by blocking their proliferation and sphere-forming capacity. Furthermore, this compound treatment leads to a reduction in the expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of growth in therapy-resistant triple-negative breast cancer.
Quantitative Data
The inhibitory activity of this compound against the KDM4 family and its cellular effects have been quantified in various studies.
| Parameter | Value | Assay/Model |
| IC50 (KDM4A) | 104 nM | Enzymatic Assay |
| IC50 (KDM4B) | 56 nM | Enzymatic Assay |
| IC50 (KDM4C) | 35 nM | Enzymatic Assay |
| IC50 (KDM4D) | 104 nM | Enzymatic Assay |
| IC50 (WiT49 cells) | 36.55 nM | PrestoBlue Cell Viability Assay |
| IC50 (HEK293 cells) | 4.24 nM | PrestoBlue Cell Viability Assay |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot for KDM4 Protein Levels
This protocol is used to determine the effect of this compound on the total cellular protein levels of KDM4 isoforms.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KDM4A, KDM4B, or KDM4C overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of KDM4 proteins.
-
Cell Treatment and Lysis:
-
Treat cells with this compound, with or without a proteasome inhibitor (e.g., MG132), for the indicated time.
-
Lyse cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against ubiquitin or a specific KDM4 isoform overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, probing with antibodies against KDM4 isoforms or ubiquitin.
-
Quantitative RT-PCR (qRT-PCR) for rRNA Transcription
This protocol measures the effect of this compound on the transcription of ribosomal RNA.
-
RNA Extraction:
-
Treat cells with this compound for the desired duration.
-
Isolate total RNA using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or primers specific for pre-rRNA.
-
-
qPCR:
-
Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for pre-rRNA (e.g., targeting the 5' external transcribed spacer).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in rRNA transcription.
-
Click-iT Assay for Protein Synthesis
This assay measures the rate of new protein synthesis.
-
Cell Labeling:
-
Treat cells with this compound for the desired time.
-
During the last 30-60 minutes of treatment, incubate the cells with a medium containing a methionine analog, such as O-propargyl-puromycin (OPP) or L-homopropargylglycine (HPG).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.
-
-
Click Reaction:
-
Prepare a Click-iT reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI, if desired.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity to determine the level of new protein synthesis.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to assess the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Treat cells with this compound (e.g., 25 nM) for 72 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use software (e.g., ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Comet Assay for DNA Damage
This single-cell gel electrophoresis assay detects DNA strand breaks.
-
Cell Preparation:
-
Treat cells with this compound (e.g., 100 nM) for 72 hours.
-
Harvest and resuspend the cells in ice-cold PBS.
-
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a CometSlide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using software (e.g., OpenComet) to quantify the extent of DNA damage (e.g., tail length, tail moment).
-
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem-like cells.
-
Cell Seeding:
-
Prepare a single-cell suspension of cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.
-
Culture the cells in a serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).
-
-
Treatment:
-
Add this compound at various concentrations to the culture medium.
-
-
Incubation and Sphere Formation:
-
Incubate the plates for 7-14 days to allow for the formation of tumorspheres.
-
-
Quantification:
-
Count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm) in each well.
-
Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined, dual mechanism of action targeting the KDM4 family of histone demethylases. By both inhibiting the catalytic activity and promoting the degradation of KDM4 proteins, this compound initiates a cascade of events that potently disrupt ribosome biogenesis, induce DNA damage, and cause cell cycle arrest. These multifaceted effects, particularly its efficacy against cancer stem-like cells, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation and characterization of this compound and other KDM4 inhibitors in various cancer models.
References
QC6352: A Selective KDM4 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 (Lysine-Specific Demethylase 4) family of histone demethylases.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for the characterization of this compound are provided to facilitate its use in preclinical research. All quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction to KDM4 and this compound
Histone lysine demethylases (KDMs) are critical regulators of gene expression through the removal of methyl groups from histone lysine residues. The KDM4 family, also known as the JMJD2 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically demethylate di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3]
This compound was developed as a potent and selective inhibitor of the KDM4 family.[2][3] It exhibits robust anti-proliferative effects in various cancer models and serves as a valuable chemical probe to investigate the biological functions of KDM4 enzymes.[3][4]
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibitory activity against KDM4 isoforms A, B, C, and D, with IC50 values in the nanomolar range.[2][5] It displays significant selectivity for the KDM4 family over other KDM subfamilies, with the exception of moderate activity against KDM5B.[2] In cellular assays, this compound effectively increases the levels of H3K36me3, a key substrate of KDM4, and exhibits low nanomolar EC50 values for anti-proliferative activity in sensitive cancer cell lines.[6]
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Technology |
| KDM4A | 104 | LANCE TR-FRET |
| KDM4B | 56 | LANCE TR-FRET |
| KDM4C | 35 | LANCE TR-FRET |
| KDM4D | 104 | LANCE TR-FRET |
| KDM5B | 750 | LANCE TR-FRET |
| KDM2B | >4000 | Not Specified |
| KDM3A | >4000 | Not Specified |
| KDM3B | >4000 | Not Specified |
| KDM6B | >4000 | Not Specified |
| PHF8 | >4000 | Not Specified |
Data compiled from multiple sources.[2][5][7]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| KYSE-150 | Proliferation | 3.5 |
| KYSE-150 (+KDM4C) | H3K36me3 Increase | 1.3 |
| WiT49 | Proliferation | Low nanomolar |
| HEK293 | Proliferation | Low nanomolar |
Data compiled from multiple sources.[2][6][8]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the KDM4 catalytic domain.[8] In addition to its direct enzymatic inhibition, this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a reduction in their cellular levels.[8][9] This dual mechanism contributes to its potent cellular activity.
Key Signaling Pathways and Cellular Effects
Treatment of cancer cells with this compound elicits a range of cellular responses, primarily impacting DNA integrity, cell cycle progression, and ribosome biogenesis.
DNA Damage Response
This compound treatment induces double-strand DNA breaks, which in turn activates the DNA damage response (DDR) pathway.[1][8] This is evidenced by the phosphorylation and activation of key DDR proteins such as ATM, CHK1, CHK2, and H2AX (γH2AX).[1] The sustained DNA damage leads to cell cycle arrest, primarily in the S-phase, and can ultimately trigger apoptosis.[1][8][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome production presents a new therapeutic opportunity against Wilms tumor | St. Jude Research [stjude.org]
- 10. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of QC6352 in Ribosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine demethylases.[1] Emerging research has identified a critical role for this compound in the disruption of ribosome biogenesis, a fundamental cellular process often hijacked by cancer cells to sustain rapid growth and proliferation.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on ribosome biogenesis. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.
Introduction
Ribosome biogenesis is a complex and highly regulated process that is essential for cell growth and proliferation.[3] It involves the coordinated synthesis of ribosomal RNA (rRNA) and ribosomal proteins (RPs), and their assembly into functional ribosomes.[3] In cancer cells, the machinery of ribosome biogenesis is often upregulated to meet the high demand for protein synthesis required for rapid cell division and tumor growth.[2] This dependency presents a potential therapeutic vulnerability.
This compound is an inhibitor of the KDM4 histone demethylase family, with IC50 values of 104 nM for KDM4A, 56 nM for KDM4B, and 35 nM for KDM4C.[4] It has demonstrated anti-tumor activity in various cancer models.[4] Recent studies have elucidated that a primary mechanism of action for this compound involves the profound disruption of ribosome biogenesis, leading to a cytostatic effect in sensitive cancer cell lines, particularly those of renal embryonic lineage.[5][6]
Mechanism of Action of this compound in Ribosome Biogenesis
This compound disrupts ribosome biogenesis through a multi-faceted mechanism primarily centered on the inhibition and degradation of the histone demethylase KDM4A.[2]
2.1. Inhibition and Proteasome-Mediated Degradation of KDM4A
This compound not only inhibits the catalytic demethylase activity of KDM4 family members but also induces the ubiquitination and subsequent proteasome-mediated degradation of KDM4A, KDM4B, and KDM4C proteins.[1][3][5] This leads to a significant reduction in the cellular levels of these key epigenetic regulators.[5] The degradation of KDM4A appears to be a crucial event, as the cellular phenotypes induced by this compound are most closely mirrored by the specific knockdown of KDM4A.[5][6] The precise ubiquitin ligases involved in this compound-induced KDM4A degradation are a subject of ongoing investigation, though FBXO22 and RNF8/RNF168 have been identified as regulators of KDM4A ubiquitination.[7]
2.2. Impaired Ribosomal RNA (rRNA) and Ribosomal Protein (RP) Gene Transcription
KDM4A is localized to the nucleolus, the primary site of ribosome biogenesis, where it plays a role in regulating the transcription of ribosomal genes.[2][3] By depleting KDM4A levels, this compound leads to a significant and dose-dependent reduction in the transcription of the 47S rRNA precursor.[8] Furthermore, treatment with this compound results in decreased occupancy of KDM4A at the promoter region of ribosomal DNA (rDNA).[8]
In addition to its effects on rRNA synthesis, this compound also profoundly downregulates the expression of numerous ribosomal protein genes.[5] RNA-sequencing analyses of cancer cell lines treated with this compound revealed the ribosome pathway (KEGG_RIBOSOME) as one of the most significantly downregulated gene sets.[5][8]
2.3. Blockade of Protein Synthesis and Cell Cycle Arrest
The combined effect of reduced rRNA and RP gene transcription is a global blockade of new protein synthesis.[2][5] This impairment of the cell's protein production machinery leads to a cytostatic response characterized by S-phase cell cycle arrest and the induction of a DNA damage response.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's effect on ribosome biogenesis and a typical experimental workflow to investigate this process.
Caption: this compound signaling pathway in ribosome biogenesis.
Caption: Experimental workflow for studying this compound's effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's impact on ribosome biogenesis and cellular processes.
Table 1: Effect of this compound on Cell Cycle Distribution in WiT49 and HEK293 Cells [5]
| Cell Line | Treatment (25 nM this compound for 72h) | % Cells in G0/G1 Phase (Change) | % Cells in S Phase (Change) |
| WiT49 | Vehicle Control | - | - |
| WiT49 | This compound | Decreased (p=0.0274) | Increased (p=0.0097) |
| HEK293 | Vehicle Control | - | - |
| HEK293 | This compound | Decreased (p=0.0079) | Increased (p=0.0175) |
Table 2: Dose-Dependent Reduction of 47S rRNA Transcription by this compound [8]
| Cell Line | This compound Concentration | Relative 47S rRNA Levels (vs. Control) |
| WiT49 | 10 nM | Significant Reduction |
| WiT49 | 25 nM | Further Significant Reduction |
| WiT49 | 100 nM | Profound Reduction |
| HEK293 | 10 nM | Significant Reduction |
| HEK293 | 25 nM | Further Significant Reduction |
| HEK293 | 100 nM | Profound Reduction |
| Note: Specific fold-change values were not provided in the source material, but a dose-dependent reduction was clearly demonstrated. |
Table 3: Downregulation of Ribosomal and Associated Proteins by this compound [8]
| Protein | Function | Effect of this compound Treatment (25 nM for 72h) |
| KDM4A | Histone Demethylase | Downregulated |
| KDM4B | Histone Demethylase | Downregulated |
| KDM4C | Histone Demethylase | Downregulated |
| RPS6 | Ribosomal Protein S6 | Downregulated |
| RPS3 | Ribosomal Protein S3 | Downregulated |
| RPL7a | Ribosomal Protein L7a | Downregulated |
| RPL26 | Ribosomal Protein L26 | Downregulated |
| RPS27a | Ribosomal Protein S27a | Downregulated |
| p70S6 Kinase | Kinase that phosphorylates RPS6 | Downregulated |
| RNA Polymerase I | Transcribes rRNA genes | Downregulated |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in ribosome biogenesis.
5.1. Cell Culture and this compound Treatment
-
Cell Lines: WiT49 (anaplastic Wilms tumor) and HEK293 (human embryonic kidney) cells are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: For in vitro assays, cells are typically treated with this compound at final concentrations ranging from 10 nM to 100 nM for 72 hours.[5] A vehicle control (e.g., DMSO) is run in parallel.
5.2. RNA-Sequencing and Data Analysis
-
RNA Isolation: Total RNA is isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen).[1]
-
Library Preparation and Sequencing: RNA-seq library preparation and sequencing are performed according to standard protocols.[1]
-
Data Analysis: Raw sequencing reads (FastQ files) are processed and analyzed.[9][10] Gene expression is quantified, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.[1] Gene Set Enrichment Analysis (GSEA) is used to identify significantly enriched or depleted pathways, such as the KEGG_RIBOSOME pathway.[5] The RNA-seq data for this compound-treated WiT49 and HEK293 cells are available on the Gene Expression Omnibus (GEO) under accession number GSE226112.[1]
5.3. Western Blot Analysis
-
Protein Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., KDM4A, KDM4B, KDM4C, RPS6, RPS3, RPL7a, RPL26, RPS27a, p70S6K, RNA Polymerase I, and a loading control like GAPDH).[8]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.4. Quantitative Real-Time PCR (qRT-PCR) for 47S rRNA
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted as described for RNA-seq, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qRT-PCR is performed using primers specific for the human 47S-ITS1 transcript to assess the levels of the rRNA precursor.[5] Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
5.5. Chromatin Immunoprecipitation (ChIP)-PCR
-
Cross-linking and Chromatin Preparation: Cells are cross-linked with formaldehyde, and chromatin is sheared to an appropriate size by sonication.
-
Immunoprecipitation: Sheared chromatin is incubated with an antibody against KDM4A or a control IgG overnight.[8]
-
DNA Purification: The immunoprecipitated DNA is purified.
-
PCR Analysis: PCR is performed on the purified DNA using primers specific for the promoter and other regions of the human rDNA to determine the occupancy of KDM4A.[8]
5.6. Nascent Protein Synthesis Assay (Click-iT)
-
Metabolic Labeling: Cells are incubated with a methionine analog (e.g., L-azidohomoalanine, AHA) that is incorporated into newly synthesized proteins.
-
Detection: The incorporated AHA is detected by a click chemistry reaction with a fluorescently labeled alkyne, allowing for the visualization and quantification of nascent protein synthesis.[5]
Conclusion
This compound represents a promising therapeutic agent that targets the machinery of ribosome biogenesis in cancer cells. Its dual mechanism of inhibiting KDM4 family members and inducing their proteasomal degradation leads to a profound suppression of rRNA and ribosomal protein gene transcription, ultimately blocking protein synthesis and arresting cell proliferation. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further research and development of this compound and other ribosome biogenesis inhibitors as novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ribosome production presents a new therapeutic opportunity against Wilms tumor | St. Jude Research [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 130.239.72.131:3000 [130.239.72.131:3000]
- 10. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
The KDM4 Inhibitor QC6352: A Technical Guide to its Impact on Gene Transcription Regulation
For Immediate Release
This technical guide provides an in-depth analysis of the potent and selective KDM4 inhibitor, QC6352, for researchers, scientists, and drug development professionals. Herein, we detail its mechanism of action, impact on gene transcription, and its potential as a therapeutic agent, particularly in oncology. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism of Action
This compound is a small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D). These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks that are critical for transcriptional control. By inhibiting KDM4, this compound leads to an increase in the global levels of these repressive histone marks, subsequently altering gene expression profiles.[1]
Beyond its direct enzymatic inhibition, this compound has also been shown to induce the proteasome-mediated degradation of KDM4A-C proteins, further reducing their cellular activity.[2][3] This dual mechanism of action contributes to its potent anti-proliferative effects in various cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KDM4A | 104 | Enzymatic Assay | --INVALID-LINK-- |
| KDM4B | 56 | Enzymatic Assay | --INVALID-LINK-- |
| KDM4C | 35 | Enzymatic Assay | --INVALID-LINK-- |
| KDM4D | 104 | Enzymatic Assay | --INVALID-LINK-- |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |
| WiT49 | Wilms Tumor | S-phase cell cycle arrest, DNA damage, Inhibition of ribosome biogenesis | 25 nM | 72 hours | --INVALID-LINK-- |
| HEK293 | Embryonic Kidney | S-phase cell cycle arrest, DNA damage, Inhibition of ribosome biogenesis | 25 nM | 72 hours | --INVALID-LINK-- |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Anti-proliferative | 3.5 nM (EC50) | Not Specified | --INVALID-LINK-- |
| MDA-MB-231 | Triple-Negative Breast Cancer | Synergistic killing with TKIs | Not Specified | 48 hours | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of QC6352: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
QC6352 is a potent and orally bioavailable small molecule inhibitor of the KDM4 family of histone lysine demethylases.[1][2] It has demonstrated anti-proliferative activity and in vivo efficacy in preclinical cancer models, including patient-derived xenografts of breast and colon cancer.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies for key in vivo studies are presented, alongside visualizations of its mechanism of action and typical pharmacokinetic workflows. All quantitative data are summarized in structured tables for ease of reference and comparison.
Introduction
This compound is an epigenetic modulator that targets the Jumonji C (JmjC) domain-containing histone demethylase family KDM4.[3] The KDM4 subfamily, consisting of KDM4A, B, C, and D, plays a crucial role in tumorigenesis by removing repressive histone marks, specifically H3K9me3 and H3K36me3.[3] By inhibiting KDM4, this compound leads to a cytostatic response characterized by DNA damage, S-phase cell cycle arrest, and a significant disruption of ribosome biogenesis.[4] This compound has shown promising preclinical activity, making a thorough understanding of its pharmacokinetic profile essential for its continued development as a potential therapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in female CD-1 mice, revealing good oral bioavailability and systemic exposure.[2]
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous and oral administration.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 5 mg/kg | 10 mg/kg |
| Clearance (CL) | 6.9 mL/min/kg | - |
| Volume of Distribution (Vd) | 675 mL/kg | - |
| Area Under the Curve (AUC) | - | 10,400 ng*h/mL |
| Oral Bioavailability (F%) | - | 30% |
| Table 1: Pharmacokinetic Parameters of this compound in Female CD-1 Mice.[2] |
Experimental Protocols
This section details the methodologies employed in the key in vivo studies to determine the pharmacokinetic profile and efficacy of this compound.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in mice.
Animal Model: Female CD-1 mice were used for these studies.[2]
Dosing:
-
Intravenous (IV) Administration: A single dose of 5 mg/kg was administered.[2]
-
Oral (PO) Administration: A single dose of 10 mg/kg was administered.[2]
Sample Collection: A detailed protocol for blood sample collection was not explicitly available in the reviewed literature. However, a general procedure for murine pharmacokinetic studies involves serial blood sampling from the tail vein or retro-orbital sinus at various time points post-dose. Plasma is then separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: A specific, validated bioanalytical method for the quantification of this compound in plasma from these studies is not publicly detailed. A general approach for small molecule quantification in biological matrices involves protein precipitation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (General Protocol):
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding a threefold volume of a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis (Hypothetical Parameters):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the physicochemical properties of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification.
-
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of breast cancer.
Animal Model: NSG mice subcutaneously injected with HEK293 cells.[4]
Treatment:
-
This compound was administered at a dose of 25 mg/kg via oral gavage.[4]
-
The dosing schedule was twice a day for 5 consecutive days, followed by a two-day break, for a total of 3 weeks.[4]
-
A vehicle control group was included in the study.[4]
Monitoring:
-
Tumor volume and murine body weight were measured twice weekly to assess efficacy and toxicity.[4]
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of the KDM4 family of histone demethylases.[1] This inhibition leads to an increase in the levels of H3K9me3 and H3K36me3, which are repressive histone marks.[4] The downstream effects of KDM4 inhibition by this compound include the induction of DNA damage, a DNA repair-associated protein checkpoint response, S-phase cell cycle arrest, and a profound reduction in ribosome biogenesis, ultimately leading to a cytostatic response in sensitive cancer cells.[4]
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for a preclinical pharmacokinetic study.
Caption: this compound inhibits KDM4, leading to downstream cytostatic effects.
References
The KDM4 Inhibitor QC6352: A Targeted Approach to Eradicating Cancer Stem Cell Populations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. Emerging evidence highlights the critical role of epigenetic regulators in maintaining the CSC phenotype. QC6352, a potent and selective small molecule inhibitor of the KDM4 family of histone lysine demethylases, has demonstrated significant preclinical efficacy in targeting CSC populations across various cancer types. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to the investigation of this compound's impact on cancer stem cells.
Core Mechanism of Action: KDM4 Inhibition
This compound exerts its anti-cancer stem cell effects primarily through the inhibition of the Jumonji C (JmjC) domain-containing histone demethylase KDM4 family (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] These enzymes are crucial epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks associated with transcriptional repression and elongation, respectively.[1] By inhibiting KDM4, this compound leads to an increase in these repressive histone marks, subsequently altering gene expression profiles that are critical for the maintenance and proliferation of cancer stem cells.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.
| Parameter | Value | Cell/Model System | Reference |
| IC50 vs. KDM4 Isoforms | |||
| KDM4A | 104 nM | Biochemical Assay | [3] |
| KDM4B | 56 nM | Biochemical Assay | [3] |
| KDM4C | 35 nM | Biochemical Assay | [3] |
| KDM4D | 104 nM | Biochemical Assay | [3] |
| IC50 vs. Other KDM Isoforms | |||
| KDM5B | 750 nM | Biochemical Assay | [3] |
| In Vitro Efficacy | |||
| Inhibition of Colony Formation (BR0869f) | IC50 = 5 nM | HER2-positive patient-derived breast cancer organoid model | [1] |
| Inhibition of Cell Viability (SU60) | IC50 = 13 nM | Patient-derived colon cancer organoid model | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent reduction | Breast and Colon Cancer Patient-Derived Xenograft (PDX) models | [1][3] |
Key Signaling Pathways and Cellular Processes Modulated by this compound
Downregulation of Epidermal Growth Factor Receptor (EGFR) Signaling
This compound treatment has been shown to abrogate the expression of EGFR, a key driver of proliferation and therapy resistance in triple-negative breast cancer.[1] This effect is mediated by the inhibition of KDM4, leading to increased repressive histone methylation at the EGFR gene promoter.
Caption: this compound inhibits KDM4, increasing H3K9me3 and repressing EGFR expression.
Impairment of Ribosome Biogenesis
A significant mechanism of action for this compound is the disruption of ribosome biogenesis.[4] This process is highly active in cancer cells to support their rapid growth and proliferation. This compound-mediated inhibition of KDM4 leads to a profound reduction in the transcription of ribosomal RNA (rRNA) and ribosomal protein genes.
References
Methodological & Application
Application Notes and Protocols for QC6352 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent, selective, and orally bioavailable small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] The KDM4 family plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), thereby influencing gene expression.[1] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive therapeutic target.[1][3]
These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, key experimental protocols, and expected cellular phenotypes.
Mechanism of Action
This compound exerts its cellular effects through a dual mechanism:
-
Catalytic Inhibition: this compound directly inhibits the catalytic demethylase activity of KDM4 family members.[4][5]
-
Proteasomal Degradation: Treatment with this compound leads to the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[4][5]
The inhibition of KDM4 activity by this compound results in an increase in the global levels of H3K9me3 and H3K36me3.[4][6] This alteration in histone methylation leads to a cascade of downstream cellular events, including:
-
Impaired Ribosome Biogenesis: A profound reduction in ribosomal protein gene transcription, rRNA transcription, and overall protein synthesis.[4][5]
-
Cell Cycle Arrest: Induction of an S-phase cell cycle arrest.[4][5]
-
DNA Damage Response: Induction of DNA damage and activation of the DNA repair-associated protein checkpoint response.[4][5]
-
Inhibition of Proliferation and Self-Renewal: Reduced cell proliferation, migration, and tumor spheroid growth, particularly in sensitive cancer cell lines.[4][5][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against KDM Isoforms
| Target | IC50 (nM) | Assay Type |
| KDM4A | 104 | Enzymatic |
| KDM4B | 56 | Enzymatic |
| KDM4C | 35 | Enzymatic |
| KDM4D | 104 | Enzymatic |
| KDM5B | 750 | Enzymatic |
Data compiled from multiple sources.[7][8]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Assay |
| WiT49 | Anaplastic Wilms' Tumor | Low nanomolar | PrestoBlue |
| HEK293 | Embryonic Kidney | Low nanomolar | PrestoBlue |
| BCSC1 | Breast Cancer Stem-like Cell | ~10 nM | Cell Proliferation |
| BCSC2 | Breast Cancer Stem-like Cell | ~10 nM | Cell Proliferation |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 nM (EC50) | Antiproliferation |
| PSTR | Mouse Neuroendocrine Prostate Cancer | Dose-dependent reduction | Cell Proliferation |
| 144-13 | Human Neuroendocrine Prostate Cancer | Dose-dependent reduction | Cell Proliferation |
Data compiled from multiple sources.[3][4][5][6][9]
Experimental Protocols
Protocol 1: Cell Viability Assay (PrestoBlue)
This protocol is adapted from studies on embryonic renal tumor cells.[4][5]
Materials:
-
This compound
-
96-well cell culture plates
-
PrestoBlue™ Cell Viability Reagent
-
Cell line of interest
-
Appropriate cell culture medium
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 to 10,000 nM.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 5 days at 37°C.
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: 3D Spheroid Formation Assay
This protocol is suitable for assessing the impact of this compound on tumor cell growth in a three-dimensional culture system.[4][5][7]
Materials:
-
This compound
-
Ultra-low attachment 24-well or 96-well plates
-
Cell line of interest
-
Appropriate serum-free medium for spheroid formation
-
Matrigel (optional, for embedding)
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Seed 1,000 to 5,000 cells per well in ultra-low attachment plates. For Matrigel-based assays, cells can be seeded in a 50% Matrigel solution.
-
Add this compound at the desired concentrations to the wells at the time of seeding.
-
Allow spheres to form over 7-10 days.
-
Monitor spheroid growth and morphology using a microscope.
-
Quantify spheroid size and number. For analysis, spheres over a certain diameter (e.g., 50 µm) are often counted.[7]
Protocol 3: Western Blot Analysis for KDM4 Protein Levels and Histone Methylation
This protocol allows for the assessment of this compound's effect on its direct targets and histone marks.[4]
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against KDM4A, KDM4B, KDM4C, H3K9me3, H3K36me3, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and time points (e.g., 6 to 72 hours).[4]
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An Application Guide for the In Vivo Administration of QC6352 in Mouse Models
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the KDM4 inhibitor, this compound, in preclinical in vivo mouse models. The information is compiled from published research to assist in the design and execution of experiments for cancer therapy studies.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D)[1][2][3][4]. Histone demethylases are crucial regulators of gene expression, and their dysregulation is a hallmark of numerous cancers[1]. This compound exerts its anti-tumor effects through a dual mechanism: it inhibits the catalytic activity of KDM4 enzymes and also promotes their degradation via a proteasome-associated pathway[2][5]. This leads to an increase in repressive histone marks (H3K9me3 and H3K36me3), resulting in cell cycle arrest, DNA damage, and a significant disruption of ribosome biogenesis in cancer cells[2][5]. Its efficacy has been demonstrated in various cancer models, including breast cancer, colon cancer, and neuroblastoma[1][6].
Pharmacokinetic Profile in Mice
Understanding the pharmacokinetic (PK) properties of this compound is essential for designing effective in vivo studies. The following table summarizes the key PK parameters identified in female CD-1 mice.
| Parameter | Value | Administration Route | Dosage | Citation |
| Systemic Clearance | 6.9 mL/min/kg | Intravenous (IV) | 5 mg/kg | [1][7] |
| Volume of Distribution | 675 mL/kg | Intravenous (IV) | 5 mg/kg | [1][7] |
| Area Under the Curve (AUC) | 10,400 ng/mL·h | Oral (PO) | 10 mg/kg | [1][7] |
| Oral Bioavailability | 30% | Oral (PO) | 10 mg/kg | [1][7] |
Recommended In Vivo Dosage and Administration
The dosage of this compound can vary depending on the mouse model and the cancer type being studied. The following table details the dosing regimens used in several successful preclinical studies.
| Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Citation |
| NSG Mice | Human Embryonic Kidney (HEK293) Xenograft | 25 mg/kg | Oral Gavage | Twice a day, 5 consecutive days on, 2 days off, for 3 weeks. | [5] |
| Patient-Derived Xenograft (PDX) | Breast Cancer (BR0869f) | 10, 25, and 50 mg/kg | Oral Gavage | Twice a day (BID), 5 days on, 2 days off, for 22 days. | [1] |
| Orthotopic Xenograft | Triple-Negative Breast Cancer Stem-like Cells | 10 mg/kg | Oral Gavage | Daily | [3][8] |
| Xenografts, PDXs, Transgenic Model | High-Risk Neuroblastoma | Not specified, but showed satisfactory antitumor activity. | Not specified | Not specified | [6] |
Experimental Protocols
Preparation of this compound for Oral Gavage
-
Method 1 (Polyethylene Glycol Formulation):
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 50% polyethylene glycol (PEG) and 50% Dulbecco's Phosphate-Buffered Saline (DPBS)[8].
-
Adjust the pH of the vehicle solution to 9.0 using 1 N NaOH[8].
-
Add the this compound powder to the vehicle solution.
-
Sonicate the mixture until the this compound is completely dissolved and the solution is clear[8].
-
It is recommended to prepare this formulation fresh daily before administration[3].
-
-
Method 2 (Methylcellulose Formulation):
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water[8].
-
Suspend the required amount of this compound powder in the methylcellulose solution.
-
Ensure the suspension is homogenous before administration.
-
Subcutaneous Xenograft Efficacy Study Protocol
This protocol is a generalized procedure based on studies using HEK293 and breast cancer models[2][5][8].
-
Cell Culture and Preparation:
-
Culture cancer cells (e.g., HEK293) under standard conditions until they are approximately 80% confluent[9].
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3x10⁷ cells/mL[2]. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 3x10⁶ cells) into the flank of 6-7 week old immunocompromised mice (e.g., NSG mice)[2].
-
-
Tumor Growth Monitoring and Group Randomization:
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control as described in section 4.1.
-
Administer the designated dose of this compound or vehicle via oral gavage according to the planned schedule (e.g., 25 mg/kg, twice daily, 5 days on/2 days off)[5].
-
-
Efficacy and Toxicity Monitoring:
-
Study Endpoint:
-
At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice[5].
-
Excise the tumors for downstream analyses such as western blotting, immunohistochemistry, or RNA sequencing.
-
Visualizing Pathways and Workflows
This compound Mechanism of Action
This compound inhibits the KDM4 family of enzymes, leading to downstream effects that suppress tumor growth.
References
- 1. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for QC6352 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing QC6352, a potent KDM4 inhibitor, in patient-derived xenograft (PDX) preclinical models. The following sections detail the compound's mechanism of action, provide structured protocols for in vivo studies, and present quantitative data from relevant research.
Introduction to this compound
This compound is a selective, orally active small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 (H3K9me3) and 36 (H3K36me3), thereby influencing gene expression.[2] Dysregulation of KDM4 activity is implicated in various cancers, making it a compelling therapeutic target.[2] this compound exerts its anti-tumor effects not only by inhibiting the catalytic demethylase activity of KDM4 but also by promoting the proteasome-mediated degradation of KDM4A-C proteins.[3][4] This dual mechanism leads to a cytostatic response characterized by S-phase cell cycle arrest, induction of DNA damage, and a significant disruption of ribosome biogenesis.[3][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the inhibition of the KDM4 family of histone demethylases.[3][4][5] This inhibition leads to an increase in the levels of repressive histone marks, specifically H3K9me3 and H3K36me3.[3] Beyond catalytic inhibition, this compound also induces the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[3][4] A key downstream effect of KDM4A inhibition by this compound is the impairment of ribosome biogenesis, which includes reduced transcription of ribosomal protein genes and rRNA.[3][4] This disruption of ribosome production is a critical component of its anti-proliferative activity.[3][4]
Data from Preclinical PDX Studies
This compound has demonstrated significant anti-tumor efficacy in various PDX models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of this compound Against KDM4 Isoforms
| KDM Isoform | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| Data sourced from MedchemExpress and AACR Journals.[1][2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer PDX Model (BR0869f)
| Dose (mg/kg, BID, 5-on/2-off) | Tumor Growth Inhibition (TGI) |
| 10 | 22% |
| 25 | 36% |
| 50 | 61% |
| Data from a 22-day study.[6] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Systemic Clearance (IV) | 6.9 mL/min/kg |
| Volume of Distribution (IV) | 675 mL/kg |
| Oral Bioavailability (10 mg/kg) | 30% |
| AUC (10 mg/kg, oral) | 10,400 ng/mL·h |
| Data from studies in female CD-1 mice.[6] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound in PDX models.
Protocol 1: Establishment of Patient-Derived Xenografts
This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female (male for prostate cancer models)
-
Matrigel Matrix
-
Surgical tools (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trocar
Procedure:
-
Under sterile conditions, mince the fresh patient tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the NSG mouse.
-
Prepare a subcutaneous pocket on the flank of the mouse by making a small incision.
-
Mix the tumor fragments with Matrigel Matrix (e.g., in a 1:1 ratio).
-
Using a trocar, implant the tumor-Matrigel mixture into the subcutaneous pocket.
-
Suture or apply surgical clips to close the incision.
-
Monitor the mice regularly for tumor growth and overall health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QC6352 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and orally bioavailable small molecule inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 members, particularly KDM4A, KDM4B, and KDM4C, are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[3] Dysregulation of KDM4 activity is implicated in the progression of various cancers, including breast cancer, where it is associated with tumor initiation, growth, and therapeutic resistance.[3][4] this compound has demonstrated significant anti-proliferative effects in breast cancer models, particularly in triple-negative breast cancer (TNBC) and breast cancer stem-like cells (BCSCs).[3][5] These notes provide an overview of this compound's application in breast cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of KDM4 family members.[1] This inhibition leads to an increase in the global levels of the repressive histone marks H3K9me3 and H3K36me3. In breast cancer cells, this epigenetic modification results in the transcriptional repression of key oncogenes. Notably, this compound has been shown to abrogate the expression of the Epidermal Growth Factor Receptor (EGFR), a critical driver of growth in therapy-resistant TNBC.[1][3] Furthermore, this compound treatment leads to the downregulation of FYN, a SRC family kinase, by increasing H3K9me3 enrichment at its promoter region.[6] The inhibition of these pathways ultimately leads to decreased cell proliferation, reduced self-renewal capacity of cancer stem cells, and induction of apoptosis.[3]
References
- 1. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. 4.8. Determination of Cell Cycle by Flow Cytometry [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Studying Colon Cancer Progression Using QC6352
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, to investigate the progression of colon cancer. The following protocols and data are intended to facilitate research into the epigenetic regulation of colon cancer and the therapeutic potential of targeting KDM4 enzymes.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone lysine demethylase 4 (KDM4) family.[1][2] The KDM4 family, which includes KDM4A-D, removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2).[3] Dysregulation of KDM4 activity is implicated in various cancers, including colorectal cancer, by altering gene expression and promoting tumorigenesis.[4][5] this compound has demonstrated efficacy in preclinical models of colon cancer, including patient-derived xenografts (PDX) and organoids, by suppressing cell viability and inhibiting colony formation.[1][4]
Mechanism of Action in Colon Cancer
In colorectal cancer, KDM4B, a primary target of this compound, has been shown to be upregulated and plays a crucial role in tumor progression.[6] KDM4B enhances the transcriptional activity of the Wnt/β-catenin pathway by forming a complex with β-catenin and TCF4, leading to the expression of oncogenes such as MYC and Cyclin D1.[6][7] Additionally, KDM4B can promote colon cancer cell growth and glucose metabolism by activating the AKT signaling pathway.[5] By inhibiting KDM4, this compound is expected to reverse these effects, leading to decreased cancer cell proliferation and survival. This is achieved through the re-establishment of repressive histone marks (increase in H3K9me3) and alteration of activating marks (increase in H3K36me3), thereby modulating the expression of genes critical for cancer progression.[3][8]
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of this compound and its effects on colon cancer models.
Table 1: Inhibitory Activity of this compound against KDM4 Isoforms
| KDM4 Isoform | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
Data sourced from Chen et al., 2017.[1]
Table 2: Compilation of IC50 Values for Chemotherapeutic Agents in Various Colon Cancer Cell Lines (for comparative reference)
| Cell Line | 5-FU (µM) | Irinotecan (µM) | Oxaliplatin (µM) |
| HROC147 T0 M1 | 2.5 | 0.8 | 4.5 |
| HROC147Met1 | 0.5 | 2.2 | 3.9 |
| HROC277 T0 M1 | 9.2 | 0.1 | 2.9 |
Note: Specific IC50 values for this compound across a wide range of colon cancer cell lines are not yet broadly published. The above data for standard chemotherapeutics is provided for context.[9] Researchers are encouraged to determine the IC50 of this compound in their specific colon cancer cell lines of interest using the protocol provided below.
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on colon cancer progression.
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in colon cancer cell lines.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT-29, DLD-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or PrestoBlue™ reagent
-
Plate reader
Procedure:
-
Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 560 nm excitation/590 nm emission for PrestoBlue™) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Histone Methylation
This protocol is to assess the effect of this compound on the levels of H3K9me3 and H3K36me3 in colon cancer cells.
Materials:
-
Colon cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction kit (optional, but recommended for cleaner results)
-
Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Seed colon cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells and either perform a whole-cell lysis or a histone extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of H3K9me3 and H3K36me3 to total Histone H3. An increase in these histone marks is indicative of KDM4 inhibition.[8]
Protocol 3: In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound against colon cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Colon cancer cells (e.g., HCT116, SW620)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Calipers
Procedure:
-
Harvest colon cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[10]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[10]
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution. A previously reported dosing schedule for a similar KDM4 inhibitor in a breast cancer PDX model was 50 mg/kg, administered orally twice daily (BID) on a 5-days-on/2-days-off schedule.[3] This can be used as a starting point for dose optimization in colon cancer models.
-
Administer this compound or vehicle to the respective groups of mice.
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, or western blot for histone marks).
Protocol 4: Patient-Derived Organoid (PDO) Culture and Treatment
This protocol provides a general framework for establishing and treating colon cancer PDOs with this compound.
Materials:
-
Fresh colon cancer tissue from surgical resection or biopsy
-
Digestion buffer (e.g., Collagenase/Dispase)
-
Matrigel
-
Organoid culture medium (specific formulations are available in the literature)[11]
-
This compound
Procedure:
-
Establishment of PDOs:
-
Mechanically and enzymatically digest the fresh tumor tissue to obtain single cells and small cell clusters.
-
Embed the cell suspension in Matrigel domes in a multi-well plate.
-
After polymerization of the Matrigel, add organoid culture medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically and/or enzymatically disrupting them and re-plating in fresh Matrigel.
-
-
This compound Treatment and Viability Assay:
-
Plate established organoids in Matrigel in a 96-well plate.
-
After 24-48 hours, treat the organoids with a range of this compound concentrations.
-
After 5-7 days of treatment, assess organoid viability using a cell viability reagent compatible with 3D cultures (e.g., CellTiter-Glo® 3D).
-
Measure luminescence to determine the relative number of viable cells and calculate the IC50.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of this compound in colon cancer cells.
Caption: Experimental workflow for studying this compound in colon cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demystifying the Role of Histone Demethylases in Colorectal Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stimulation of β-catenin and colon cancer cell growth by the KDM4B histone demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual drug targeting to kill colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QC6352 Treatment in Renal Embryonic Lineage Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A-D).[1][2] In oncogenic cells of renal embryonic lineage, such as anaplastic Wilms tumors and tumor-forming human embryonic kidney cells, this compound has demonstrated significant cytostatic effects.[1][3] These application notes provide a comprehensive overview of the mechanism of action, key quantitative data, and detailed protocols for the use of this compound in a research setting.
The primary mechanism of action for this compound in sensitive renal embryonic cancer cell lines involves the inhibition of KDM4A.[3][4] This leads to a cascade of cellular events including the reduction of KDM4A-C protein levels through a proteasome-associated mechanism, induction of DNA damage, and S-phase cell cycle arrest.[1][3] A key consequence of KDM4A inhibition by this compound is the profound disruption of ribosome biogenesis, which is linked to the high basal expression of ribosomal protein genes in sensitive cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in renal embryonic lineage cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Renal Cancer Cell Lines
| Cell Line | Histology | IC50 (nM) | LC50 (nM) | Response |
| WiT49 | Anaplastic Wilms Tumor | 36.55 | > 10,000 | Cytostatic |
| HEK293 | Tumor-forming Embryonic Kidney | 4.24 | > 10,000 | Cytostatic |
| COG-W-408 | Favorable Histology Wilms Tumor | > 10,000 | Not Determined | Insensitive |
| PDM182 | Favorable Histology Wilms Tumor | > 10,000 | Not Determined | Insensitive |
Data sourced from PrestoBlue assays performed over a 5-day incubation period.[1]
Table 2: Experimental Concentrations and Durations for In Vitro Assays
| Experiment | Cell Lines | This compound Concentration | Duration | Observed Effect |
| Cell Cycle Analysis | WiT49, HEK293 | 25 nM | 72 hours | Increased S-phase, Decreased G0/G1 phase |
| DNA Damage (Comet Assay) | WiT49, HEK293 | 100 nM | 72 hours | Induction of DNA damage |
| Western Blot (DNA Damage & Checkpoint) | WiT49, HEK293 | 25 nM | 72 hours | Activation of checkpoint response proteins |
| In Vivo Xenograft Study | HEK293 | 25 mg/kg | 3 weeks (oral gavage) | Volumetric tumor response |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in renal embryonic lineage cancer cells.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (PrestoBlue Assay)
This protocol is used to determine the IC50 of this compound in cancer cell lines.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Seed 3,000 cells per well in a 96-well plate and incubate at 37°C for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 to 10,000 nM.[1]
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plates for 5 days at 37°C.[1]
-
Add 10 µL of PrestoBlue™ reagent to each well and incubate for 30-60 minutes at 37°C.[1]
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.[1]
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the this compound concentration and fitting a dose-response curve.[1]
Western Blot Analysis
This protocol is for assessing changes in protein levels (e.g., KDM4A-C, DNA damage markers) following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
2x sample loading buffer (1 M Tris-HCl pH 6.8, 10% SDS, 20% glycerol, 5% β-mercaptoethanol, 0.001% bromophenol blue)[1]
-
Sonicator
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and treat with the desired concentration of this compound (e.g., 25 nM) for the specified duration (e.g., 72 hours).[1]
-
Wash cells with ice-cold PBS and lyse them directly in 2x sample loading buffer.[1]
-
Sonicate the cell lysates on ice with short bursts to shear DNA and reduce viscosity.[1]
-
Heat the lysates at 95°C for 10 minutes.[1]
-
Load 15-20 µL of lysate per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
6-well plates
-
This compound
-
Ice-cold PBS
-
Staining media (PBS, 5% FBS)[1]
-
Propidium Iodide (PI) staining solution (0.05 mg/mL PI, 0.1% sodium citrate, 0.1% Triton X-100)[1]
-
RNase A
-
Flow cytometer
Procedure:
-
Plate 100,000 cells per well in 6-well plates and treat with this compound (e.g., 25 nM) for 72 hours.[1]
-
Harvest cells by trypsinization, centrifuge at 3000 rpm for 3 minutes, and wash with ice-cold PBS.[1]
-
Wash the cells with staining media.[1]
-
Resuspend the cell pellet in PI staining solution at a concentration of 1 x 10^6 cells/mL.[1]
-
Vortex the cells and add 10 µL of RNase A (0.2 mg/mL) and incubate for 30 minutes.[1]
-
Filter the cells through a cell strainer to obtain a single-cell suspension.
-
Analyze the samples on a flow cytometer.[1]
-
Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG)
-
HEK293 cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest HEK293 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage for the duration of the study (e.g., 3 weeks).[5]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound presents a promising therapeutic strategy for renal embryonic lineage cancers that are sensitive to KDM4A inhibition. The provided data and protocols offer a solid foundation for researchers to investigate the effects of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate reproducible and robust scientific inquiry into the potential of this compound.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with QC6352
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2][3][4] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), thereby influencing chromatin structure and gene expression.[5][6] Dysregulation of KDM4 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][5]
The mechanism of action of this compound is twofold: it competitively inhibits the catalytic JmjC domain of KDM4 enzymes and also induces the ubiquitination and subsequent proteasome-mediated degradation of KDM4A, KDM4B, and KDM4C proteins.[1] Inhibition of KDM4 by this compound leads to an increase in the repressive H3K9me3 histone mark, impacting downstream cellular processes.[1][6] Notably, this compound has been shown to impair ribosome biogenesis by reducing the binding of KDM4A to ribosomal DNA (rDNA), leading to decreased rRNA transcription.[1][5] Furthermore, treatment with this compound can induce DNA damage and S-phase cell cycle arrest.[1][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins with DNA. When used in conjunction with this compound, ChIP can be employed to:
-
Determine the effect of this compound on the binding of KDM4 proteins to specific genomic loci.
-
Analyze changes in histone modifications (e.g., H3K9me3, H3K36me3) at target gene promoters following this compound treatment.
-
Elucidate the genome-wide consequences of KDM4 inhibition on chromatin structure and transcription factor binding.
This document provides detailed protocols for performing ChIP assays using this compound and presents relevant data in a structured format.
Data Presentation
Table 1: In Vitro IC50 Values of this compound for KDM4 Family Members
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
Data sourced from multiple studies.[4]
Table 2: Effect of this compound on KDM4A Occupancy and rRNA Transcription
| Cell Line | Treatment | Target Locus | Change in KDM4A Occupancy | Change in 47S rRNA Transcription |
| WiT49 | 25 nM this compound (72h) | rDNA Promoter | Decreased | Dose-dependent decrease |
| HEK293 | 25 nM this compound (72h) | rDNA Promoter | Not explicitly stated, but implied | Dose-dependent decrease |
Data is qualitative and semi-quantitative based on published findings.[1][5]
Table 3: Cellular Effects of this compound Treatment
| Cell Line | This compound Conc. | Duration | Observed Effect |
| WiT49 | 25 nM | 72h | Increased S-phase population, decreased G0/G1 population |
| HEK293 | 25 nM | 72h | Increased S-phase population, decreased G0/G1 population |
| BCSC1 | 10 nM | Not specified | Potent anti-proliferative effects |
| BCSC1 | 50 nM | Not specified | Robust effects in 3D sphere forming assay |
Data compiled from various experimental contexts.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sphere Formation Assay Using QC6352
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing QC6352, a potent KDM4 inhibitor, in a sphere formation assay to assess its impact on cancer stem cell (CSC) self-renewal and proliferation.
Introduction
The sphere formation assay is a widely used in vitro method to identify and characterize cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and therapy resistance.[1] This assay is based on the principle that CSCs can proliferate and form three-dimensional spherical colonies, termed tumorspheres, under non-adherent, serum-free culture conditions.[2][3][4] this compound is a small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A-D).[5][6][7][8] These enzymes play a critical role in epigenetic regulation, and their dysregulation is implicated in various cancers.[8][9] this compound has been shown to impede the growth of tumor spheroids and diminish the population of tumor-initiating, stem-like cells, making it a valuable tool for investigating CSC biology and for the development of novel anti-cancer therapeutics.[5][6][9]
Mechanism of Action of this compound
This compound primarily functions by inhibiting the catalytic activity of KDM4A, B, C, and D, which are responsible for removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[5][9] This inhibition leads to an increase in these repressive histone marks, resulting in chromatin silencing.[5] Downstream cellular effects of this compound treatment include the induction of DNA damage, S-phase cell cycle arrest, and a significant reduction in ribosome biogenesis.[5][6][10] Furthermore, this compound has been observed to promote the proteasome-associated degradation of KDM4A-C proteins.[5][10] The culmination of these effects is a cytostatic response and a reduction in cellular proliferation and migration.[5][10] In the context of breast cancer stem-like cells, this compound has also been shown to abrogate the expression of the Epidermal Growth Factor Receptor (EGFR).[7][9]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and its effects on cell viability.
Table 1: this compound IC50 Values for KDM4 Isoforms
| KDM4 Isoform | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
Data sourced from MedchemExpress and AACR Journals.[7][9]
Table 2: this compound Cellular Activity
| Cell Line/Model System | Assay Type | Effective Concentration/IC50 | Reference |
| WiT49 (anaplastic Wilms tumor) | 2D Viability | Low nanomolar sensitivity | [5] |
| HEK293 (human embryonic kidney) | 2D Viability | Low nanomolar sensitivity | [5] |
| HEK293 Xenograft | In vivo tumor growth | 25 mg/kg | [5] |
| Breast Cancer Stem-like Cells (BCSC) | Sphere Formation | Dramatically reduced | [7] |
| KYSE-150 (esophageal squamous carcinoma) | 2D Proliferation | EC50 = 3.5 nM | [8] |
Experimental Protocols
Sphere Formation Assay Protocol using this compound
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution prepared in DMSO)
-
Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)[2][11]
-
Basic Fibroblast Growth Factor (bFGF) (20 ng/mL final concentration)[2][11]
-
Penicillin-Streptomycin[11]
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Ultra-low attachment plates (e.g., Corning® Costar®)[11]
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture the adherent cancer cell line to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA solution.
-
Neutralize the trypsin with complete medium, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in serum-free sphere formation medium (DMEM/F12 supplemented with B-27, hEGF, and bFGF).
-
Perform a cell count to determine the concentration of viable cells.[11]
-
-
Plating for Sphere Formation:
-
Dilute the single-cell suspension in sphere formation medium to a final concentration of 1 x 10^4 cells/mL.
-
Seed the cells into the wells of an ultra-low attachment plate. For a 6-well plate, a typical volume is 2 mL per well.[12]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in sphere formation medium from your stock solution. A suggested starting range is 1 nM to 10 µM. A vehicle control (DMSO) must be included.
-
Add the desired final concentrations of this compound or vehicle control to the appropriate wells at the time of cell seeding.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.[11]
-
Culture the cells for 4-10 days, depending on the cell type and the rate of sphere formation. Avoid disturbing the plate during this time.
-
-
Sphere Counting and Analysis:
-
After the incubation period, count the number of spheres formed in each well using a microscope. A sphere is typically defined as a spherical colony with a diameter greater than 50 µm.[2]
-
Capture images for documentation.
-
The Sphere Formation Efficiency (SFE) can be calculated using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
-
Passaging of Spheres (Optional):
-
To assess self-renewal capacity, spheres can be passaged.
-
Collect the spheres by gentle centrifugation or by allowing them to settle by gravity.
-
Aspirate the supernatant and dissociate the spheres into single cells using Trypsin-EDTA.
-
Wash and resuspend the cells in fresh sphere formation medium and re-plate as described above, with and without this compound treatment.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Sphere Formation Assay with this compound
Caption: Experimental workflow for the sphere formation assay.
References
- 1. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphere formation assay [bio-protocol.org]
- 3. In vitro Tumorsphere Formation Assays [bio-protocol.org]
- 4. In vitro Tumorsphere Formation Assays [en.bio-protocol.org]
- 5. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 12. md.tsukuba.ac.jp [md.tsukuba.ac.jp]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with QC6352
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC6352 is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A-D).[1][2][3][4][5] Emerging research highlights its anti-proliferative and anti-tumor activities in various cancer models, including breast cancer, colon cancer, and neuroblastoma.[2][3][6][7] A key mechanism of action for this compound is the induction of cell cycle arrest, primarily in the S-phase, leading to a cytostatic effect in sensitive cancer cell lines.[1][8][9] These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle effects of this compound treatment.
Mechanism of Action
This compound exerts its effects through a dual mechanism targeting the KDM4 family. It not only competitively inhibits the catalytic demethylase activity of KDM4 proteins but also promotes their degradation through a proteasome-associated pathway.[1][8][9] Inhibition of KDM4, particularly KDM4A, by this compound leads to a cascade of cellular events, including:
-
Induction of DNA Damage: Treatment with this compound has been shown to cause double-strand DNA breaks.[1]
-
Activation of DNA Damage Checkpoint Response: Consequently, key proteins in the DNA damage response pathway, such as pATM, pCHK1, pCHK2, and phospho-p53, are upregulated.[1]
-
S-Phase Cell Cycle Arrest: The activation of the DNA damage checkpoint results in the halting of cell cycle progression during the S-phase.[1][8][9]
-
Disruption of Ribosome Biogenesis: this compound treatment also leads to a significant reduction in ribosomal protein gene and rRNA transcription, impairing the production of new proteins.[1][8][9]
This multifaceted mechanism culminates in a potent cytostatic response in cancer cells.
Data Presentation: Effect of this compound on Cell Cycle Distribution
The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of WiT49 (anaplastic Wilms tumor) and HEK293 (human embryonic kidney) cells. Cells were treated with 25 nM this compound for 72 hours, and cell cycle analysis was performed using propidium iodide staining followed by flow cytometry.[1][8]
| Cell Line | Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| WiT49 | Vehicle | 55.3 ± 2.5 | 34.5 ± 1.8 | 10.2 ± 0.7 |
| This compound (25 nM) | 42.1 ± 3.1 | 50.8 ± 2.9 | 7.1 ± 1.0 | |
| HEK293 | Vehicle | 60.1 ± 1.9 | 29.8 ± 1.5 | 10.1 ± 0.4 |
| This compound (25 nM) | 48.2 ± 2.2 | 43.7 ± 2.0 | 8.1 ± 0.9 |
Data adapted from a study by Ahlfeld et al.[1]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., WiT49, HEK293) in 6-well plates at a density of 100,000 cells per well.
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25 nM).
-
Incubation: Remove the existing medium from the wells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired treatment duration (e.g., 72 hours).
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (0.05 mg/ml PI, 0.1% w/v sodium citrate, 0.1% v/v Triton X-100)
-
RNase A (0.2 mg/ml)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and then neutralize with medium containing FBS.
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 3000 rpm for 3 minutes.[8]
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/ml.
-
Incubation for Fixation: Incubate the cells on ice for at least 2 hours or overnight at 4°C.
-
Rehydration and Staining:
-
RNase Treatment: Add 10 µl of RNase A solution (0.2 mg/ml) to the cell suspension and incubate for 30 minutes at room temperature, protected from light.[8]
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a cell strainer to remove any clumps.
-
Analyze the samples on a flow cytometer (e.g., LSR Fortessa).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound leading to S-phase cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing the cell cycle of this compound-treated cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. "Inhibition of KDM4 with this compound to Target High-Risk Neuroblastoma" by Ahmed M. Abuzaid [dc.uthsc.edu]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting & Optimization
QC6352 Technical Support Center: Solubility and Stability in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the solubility and stability of QC6352 in cell culture media. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium. For example, a stock solution of 10 mM in DMSO is commonly used.[1] To aid dissolution, ultrasonic treatment may be necessary.[1]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[3] For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is suitable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Always protect the stock solution from light.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity and solubility issues.
-
Pre-warm the media: Adding the DMSO stock to pre-warmed cell culture media can sometimes help maintain solubility.
-
Increase the volume of media: Diluting the stock solution into a larger volume of media can help to keep the compound in solution.
-
Consider using a different formulation: For in vivo studies, formulations with PEG300, Tween-80, and saline have been used to improve solubility.[1] While not standard for in vitro work, exploring alternative solubilizing agents compatible with your cell line could be an option for particularly problematic cases.
Q4: How stable is this compound in cell culture media at 37°C?
Q5: What are the known cellular targets and pathways affected by this compound?
A5: this compound is a potent inhibitor of the KDM4 family of histone demethylases, with IC50 values of 104 nM for KDM4A, 56 nM for KDM4B, and 35 nM for KDM4C.[1] By inhibiting KDM4, this compound can lead to a reduction in the proliferation of cancer cells and has been shown to decrease the protein levels of the Epidermal Growth Factor Receptor (EGFR).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | Poor aqueous solubility of this compound. Final DMSO concentration is too high. | Ensure final DMSO concentration is <0.5%. Pre-warm media before adding the compound. Increase the final volume of the media. |
| Inconsistent experimental results | Degradation of this compound in stock solution or working solution. | Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. For long-term experiments, replenish the media with fresh compound at regular intervals. |
| No observable effect on cells | Incorrect concentration used. Compound has degraded. | Verify the concentration of your stock solution. Test a range of concentrations to determine the optimal dose for your cell line. Prepare fresh stock and working solutions. |
| Cell toxicity observed | High DMSO concentration. Compound is cytotoxic to the specific cell line at the tested concentration. | Ensure the final DMSO concentration in the media is non-toxic to your cells (typically <0.5%). Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your cell line. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 16.67[1] | 43.02[1] | Ultrasonic treatment may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.67[1] | ≥ 4.31[1] | Clear solution, for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.67[1] | 4.31[1] | Suspended solution, for in vivo use.[1] |
| 10% DMSO, 90% corn oil | ≥ 1.67[1] | ≥ 4.31[1] | Clear solution, for in vivo use.[1] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | 2 years[1] | Protect from light.[1] |
| DMSO | -20°C | 1 year[1] | Protect from light.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, sonicate the solution in a water bath until the compound is fully dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Recommended Procedure for a this compound Stability Study in Cell Culture Media
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final working concentration in your cell culture medium of choice (e.g., 10 µM in DMEM with 10% FBS).
-
Incubate the this compound-containing medium at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the medium.
-
Immediately analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound as a function of time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound solubility.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Understanding Discrepancies Between QC6352 and siRNA Knockdown of KDM4
Welcome to the technical support center for researchers utilizing QC6352 and siRNA for KDM4 modulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential discrepancies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using this compound and siRNA to target KDM4?
A: this compound is a small molecule inhibitor, while siRNA (small interfering RNA) utilizes a biological mechanism for gene silencing.
-
This compound: Functions as a catalytic inhibitor of the KDM4 family of histone lysine demethylases (KDM4A-D)[1][2][3]. It competitively binds to the enzyme's active site, preventing the demethylation of its histone substrates (H3K9me3 and H3K36me3)[4]. Additionally, this compound has been shown to induce the reduction of KDM4A-C protein levels through a proteasome-associated mechanism involving ubiquitination[1][2].
-
siRNA Knockdown: Involves introducing a double-stranded RNA molecule that is complementary to the KDM4 mRNA sequence. This leads to the cleavage and degradation of the target mRNA, thereby preventing protein translation and reducing the overall level of the KDM4 protein[5].
Q2: I'm observing different cellular phenotypes when using this compound versus siRNA for KDM4A. Why might this be?
A: This is a documented phenomenon and several factors can contribute to these discrepancies:
-
Off-Target Effects:
-
This compound: While potent and selective for KDM4A-C, this compound can have moderate inhibitory activity against other histone demethylases, such as KDM5B[6]. These off-target inhibitions could lead to phenotypic changes not solely attributable to KDM4A inhibition.
-
siRNA: Off-target effects are a known issue with siRNA, where the siRNA sequence may have partial complementarity to unintended mRNA targets, leading to their degradation[5][7][8]. This can induce a cellular response unrelated to KDM4 knockdown.
-
-
Compensatory Mechanisms: The cell may respond differently to the sudden degradation of KDM4 mRNA by siRNA versus the inhibition of KDM4 protein function and induction of its degradation by this compound. For instance, other histone demethylases might compensate for the loss of KDM4 function in siRNA-treated cells[1][2].
-
Mechanism of Action: this compound has a dual mechanism: catalytic inhibition and induction of protein degradation[1]. siRNA solely reduces the protein level by targeting the mRNA. This difference in how KDM4 activity is abrogated can lead to distinct downstream signaling and cellular outcomes. Research has shown that the cellular phenotype of this compound treatment is most closely mirrored by the knockdown of KDM4A, as opposed to KDM4B or KDM4C[1][2].
-
Kinetics of Inhibition vs. Knockdown: The onset and duration of action can differ. Small molecule inhibition can be rapid, whereas siRNA-mediated knockdown requires time for mRNA degradation and subsequent protein depletion.
Troubleshooting Guides
Issue 1: Inconsistent or weak knockdown of KDM4 with siRNA.
Possible Cause & Troubleshooting Step
-
Suboptimal Transfection Efficiency:
-
Optimize transfection conditions: Experiment with different siRNA concentrations (e.g., 10-50 nM), cell densities (30-50% confluency is often recommended), and transfection reagent volumes[11][12].
-
Consider a different transfection reagent: Some cell lines are difficult to transfect. If optimization fails, try a different lipid-based reagent or consider electroporation[13].
-
Poor siRNA Efficacy:
-
Test multiple siRNAs: It is recommended to test at least three different siRNAs targeting different regions of the KDM4 mRNA to find the most effective one[11].
-
Ensure siRNA integrity: Improper storage or handling can lead to siRNA degradation.
-
-
Incorrect Assessment of Knockdown:
-
Measure protein levels: Assess protein knockdown via Western blot, usually 48-72 hours post-transfection, to allow for protein turnover[12].
Issue 2: Cellular phenotype with this compound is stronger or different than with KDM4A siRNA.
Possible Cause & Troubleshooting Step
-
Off-Target Effects of this compound:
-
Perform rescue experiments: If the phenotype is due to on-target KDM4A inhibition, overexpressing a KDM4A construct that is resistant to this compound (if available) should rescue the phenotype.
-
Validate key phenotypic observations with multiple KDM4A siRNAs: If the phenotype is consistently observed with multiple, distinct KDM4A siRNAs, it is more likely to be an on-target effect.
-
-
Incomplete Knockdown with siRNA:
-
Confirm knockdown efficiency: Ensure that you are achieving significant KDM4A protein reduction (ideally >70%) with your siRNA experiments. A less effective knockdown may not be sufficient to produce the same phenotype as potent chemical inhibition.
-
-
Differential Impact on KDM4 Family Members:
-
Assess knockdown of other KDM4 members: this compound inhibits KDM4A, B, and C[3][6]. Your KDM4A-specific siRNA will not affect KDM4B or C. The observed phenotype with this compound might be a result of the combined inhibition of multiple KDM4 family members. Consider using siRNAs against KDM4B and KDM4C individually or in combination to dissect their respective contributions.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Data sourced from MedchemExpress[6]
Table 2: Comparison of Cellular Phenotypes
| Phenotype | This compound Treatment | siRNA KDM4A Knockdown |
| Reduced Cell Proliferation | Yes | Yes |
| Reduced Cell Migration | Yes | Yes |
| Reduced Spheroid Growth | Yes | Yes |
| Induction of DNA Damage | Yes | Yes |
| S-phase Cell Cycle Arrest | Yes | Yes |
Phenotypes observed in WiT49 and HEK293 cells. Data summarized from a study by Al-Dherasi et al.[1][2]
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Plating: Plate cells (e.g., 3,000-4,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 5-7 days for proliferation assays).
-
Analysis: Assess the desired cellular phenotype (e.g., cell viability using a PrestoBlue assay, or cell proliferation using an IncuCyte system)[1][2].
Protocol 2: siRNA Transfection for KDM4 Knockdown
-
Cell Plating: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection[15].
-
Prepare siRNA-Lipid Complex:
-
Solution A: Dilute the KDM4 siRNA (or non-targeting control) in serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
-
Combine Solutions: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the complexes to form[15].
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for analysis will depend on the stability of the KDM4 protein and the specific assay being performed.
-
Analysis: Harvest cells for downstream analysis (e.g., qRT-PCR to confirm mRNA knockdown or Western blot for protein levels).
Visualizations
Caption: Experimental workflows for this compound treatment and siRNA knockdown.
Caption: Mechanisms of KDM4 inhibition by this compound versus siRNA knockdown.
References
- 1. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. reddit.com [reddit.com]
- 14. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
QC6352 In Vivo Delivery & Bioavailability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the KDM4 inhibitor, QC6352, in in vivo experiments. The information is compiled to address common challenges related to formulation, delivery, and bioavailability.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and orally active inhibitor of the KDM4 family of histone demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2][3] Its mechanism involves not only the direct inhibition of the KDM4 catalytic domain but also the reduction of KDM4A-C protein levels through a proteasome-associated ubiquitination pathway.[4][5] This leads to downstream effects including DNA damage, S-phase cell cycle arrest, and a significant disruption of ribosome biogenesis, culminating in a cytostatic response in sensitive cancer cells.[4][5][6]
Formulation & In Vivo Delivery
-
Q2: I am having difficulty dissolving this compound for my animal studies. What are the recommended formulation protocols? A2: this compound can be challenging to dissolve. Several vehicle formulations have been successfully used for in vivo studies. It is often recommended to use heat and/or sonication to aid dissolution.[2] For oral gavage, a common administration route, you can refer to the detailed protocols and options summarized in Table 3.
-
Q3: My prepared this compound solution shows precipitation. What should I do? A3: If precipitation occurs, gentle heating and/or sonication can be used to help redissolve the compound.[2] If you are preparing a suspension (e.g., with SBE-β-CD), it is recommended to prepare it fresh for each use.[7] For clear solutions, preparing the formulation fresh weekly is a good practice to avoid potential loss of efficacy over time.[7]
-
Q4: What is the recommended route of administration for this compound? A4: this compound is orally active and has been successfully administered in preclinical models via daily oral gavage.[1][8]
Bioavailability & Efficacy
-
Q5: What is the known oral bioavailability of this compound? A5: In a pharmacokinetic study conducted in female CD-1 mice, this compound demonstrated an oral bioavailability of 30%.[1]
-
Q6: I am not observing the expected anti-tumor effect in vivo. What are potential troubleshooting steps? A6: If you are not seeing the expected efficacy, consider the following:
-
Formulation: Ensure the compound is fully dissolved or properly suspended. An improper formulation is a primary cause of poor bioavailability. Refer to the formulation protocols in Table 3 and the troubleshooting workflow in Diagram 3.
-
Cell Line Sensitivity: this compound sensitivity has been correlated with high basal levels of ribosomal gene transcription.[4][5] Verify that your chosen cell line is sensitive to KDM4 inhibition.
-
Dosage: The compound has been shown to be effective when dosed at 10 mg/kg daily via oral gavage.[8] Ensure your dosing regimen is appropriate for your model.
-
Target Engagement: You can confirm the biological activity of this compound by assessing downstream markers. Treatment should lead to an increase in H3K9me3 and H3K36me3 levels, induction of DNA damage, and an arrest of cells in the S-phase of the cell cycle.[1][4]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
Data obtained from studies in female CD-1 mice.
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (10 mg/kg) | Reference |
| Clearance (CL) | 6.9 mL/min/kg | - | [1] |
| Volume of Distribution (Vz) | 675 mL/kg | - | [1] |
| AUC | - | 10,400 ng/mL·h | [1] |
| Oral Bioavailability (F) | - | 30% | [1] |
Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ (nM) | Reference |
| KDM4A | 104 | [2][3] |
| KDM4B | 56 | [2][3] |
| KDM4C | 35 | [2][3] |
| KDM4D | 104 | [2] |
| KDM5B | 750 | [2][3] |
Table 3: Recommended In Vivo Formulation Protocols for this compound
| Protocol | Composition | Resulting Solution | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | A clear solution is achieved at ≥ 1.67 mg/mL. | [2] |
| 2 | 50% Polyethylene glycol (PEG), 50% DPBS (pH 9) | Clear Solution | Sonication is required until a clear solution is formed. | [8] |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution | A clear solution is achieved at ≥ 1.67 mg/mL. | [2] |
| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution | Requires sonication. Recommended for immediate use. | [2] |
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage (Clear Solution)
This protocol is adapted from established methods for achieving a clear solution for oral administration.[2][8]
-
Preparation: Based on Protocol 2 in Table 3, prepare a fresh vehicle solution of 50% Polyethylene glycol (e.g., PEG400) and 50% sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Adjust the pH of the DPBS to 9.0 before mixing.
-
Weighing: Weigh the required amount of this compound powder in a sterile tube.
-
Dissolution: Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Sonication: Sonicate the mixture using a bath or probe sonicator. Continue sonication until the solution is completely clear and no particulate matter is visible.
-
Administration: Administer the freshly prepared solution to animals via oral gavage.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound in vivo.[4][5][8]
-
Cell Preparation: Culture a this compound-sensitive cell line (e.g., HEK293) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3x10⁷ cells/mL.[4][5]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3x10⁶ cells) into the flank of immunocompromised mice (e.g., NSG or NOD/SCID).[4][5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size of 100-200 mm³, randomize the mice into control and treatment groups.[4][5]
-
Dosing: Prepare this compound daily as described in Protocol 1. Administer this compound at 10 mg/kg (or the desired dose) via oral gavage daily.[8] The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly to assess efficacy and toxicity.[8]
Visual Guides: Pathways and Workflows
Caption: this compound mechanism of action signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
How to mitigate QC6352 cytotoxicity in normal cells
Welcome to the technical support center for QC6352. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in vitro, with a specific focus on understanding and mitigating potential cytotoxic effects in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] Its primary mechanism of action involves two key processes: the inhibition of the catalytic demethylase activity of KDM4 enzymes and the induction of KDM4A-C protein degradation via a proteasome-associated mechanism.[1][3] This leads to an increase in histone methylation marks, particularly H3K9me3 and H3K36me3, which are associated with transcriptional repression and altered chromatin states.[4]
Q2: What are the downstream cellular effects of this compound in sensitive cancer cells?
A2: In sensitive cancer cells, this compound treatment leads to a series of cellular events, including an S-phase cell cycle arrest, induction of DNA damage, and a profound disruption of ribosome biogenesis.[1][3] These effects collectively contribute to the compound's anti-proliferative and, in some cases, cytostatic rather than cytotoxic, activity.[1]
Q3: Is this compound cytotoxic to normal, non-cancerous cells?
A3: Current evidence suggests that this compound has a high degree of selectivity for cancer cells over normal cells. Studies have shown that this compound is inactive or shows no overt toxicity in normal human fibroblast cell lines, such as IMR-90, and in normal human muscle cells at concentrations that are effective against sensitive cancer cell lines.[2][3] This suggests a favorable therapeutic window for in vitro studies. However, as with any potent small molecule inhibitor, off-target effects or cytotoxicity could potentially be observed in specific normal cell types or at very high concentrations.
Q4: What is the difference between a cytotoxic and a cytostatic effect, and which is typical for this compound?
A4: A cytotoxic effect results in cell death, which can occur through mechanisms like apoptosis or necrosis. A cytostatic effect, on the other hand, inhibits cell proliferation and growth without directly causing cell death.[5] For this compound, the observed effect can be cell-line dependent. In some sensitive cancer cell lines, such as WiT49 and HEK293, this compound has been shown to be primarily cytostatic , with a lethal concentration (LC50) significantly higher than its half-maximal inhibitory concentration (IC50) for proliferation.[1][4]
Troubleshooting Guide: Mitigating and Interpreting Cytotoxicity
This guide provides troubleshooting strategies for researchers who observe unexpected cytotoxicity in their experiments with this compound, particularly in normal cell lines.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity in a normal cell line | High Concentration: The concentration of this compound may be too high for the specific cell type being used, leading to off-target effects. | Optimize Concentration: Perform a dose-response curve starting from low nanomolar concentrations up to a maximum of 10 µM. Determine the EC50 for the desired on-target effect and use the lowest effective concentration. For many sensitive cancer cell lines, effects are seen in the low nanomolar range.[2][4] |
| Prolonged Incubation Time: Continuous exposure to the inhibitor, even at a non-toxic concentration, may lead to cumulative stress and eventual cell death. | Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period to observe the desired biological effect without inducing widespread cell death. | |
| Cell Line Sensitivity: While generally selective, some normal cell types may have a higher intrinsic sensitivity to KDM4 inhibition. | Use Resistant Cell Line as Control: If available, include a normal cell line known to be resistant to this compound (e.g., IMR-90) as a negative control to differentiate between specific and non-specific toxicity.[2] | |
| Serum Component Interference: Components in fetal bovine serum (FBS) can sometimes interact with small molecules or alter cellular responses. | Consider Serum Starvation or Reduction: For short-term experiments, synchronizing cells by serum starvation for 16-24 hours prior to treatment may provide more consistent results. Alternatively, reducing the serum concentration during treatment could mitigate non-specific effects. | |
| Difficulty distinguishing between cytostatic and cytotoxic effects | Inappropriate Viability Assay: Some viability assays, like those based on metabolic activity (e.g., MTT, PrestoBlue), may not distinguish between a reduction in cell number (cytotoxicity) and a decrease in metabolic rate (cytostatic effect). | Use Multiple Assays: Combine a metabolic assay with a direct cell counting method (e.g., trypan blue exclusion) or a membrane integrity assay (e.g., propidium iodide staining followed by flow cytometry). A cytostatic effect will show a plateau in cell number, while a cytotoxic effect will show a decrease in viable cell count. |
| Misinterpretation of IC50: The IC50 value from a proliferation assay represents a 50% reduction in cell growth, not necessarily 50% cell death. | Determine LC50: If cytotoxicity is a concern, determine the lethal concentration 50 (LC50), which is the concentration that kills 50% of the cells. For a primarily cytostatic compound, the LC50 will be substantially higher than the IC50.[4] | |
| High variability in cytotoxicity assay results | Inconsistent Cell Seeding: Uneven cell plating can lead to significant well-to-well variability. | Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating and use a multichannel pipette for consistency. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. | Avoid Using Outer Wells: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier and only use the inner wells for experimental conditions. | |
| Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous media. | Check Solubility: Visually inspect the media after adding this compound for any signs of precipitation. If necessary, prepare a fresh, lower concentration stock solution in DMSO. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across various enzymatic and cellular assays.
Table 1: Enzymatic Inhibition of KDM Family Members by this compound
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56 |
| KDM4C | 35 |
| KDM4D | 104 |
| KDM5B | 750 |
Data sourced from MedchemExpress and other publications.[1]
Table 2: Cellular Activity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Assay | Metric | Value (nM) | Reference |
| KYSE-150 | Esophageal Squamous Carcinoma | Cell Viability | EC50 | 3.5 | [2] |
| WiT49 | Anaplastic Wilms Tumor | PrestoBlue | IC50 | 36.55 | [4] |
| HEK293 | Embryonic Kidney (Tumor-forming) | PrestoBlue | IC50 | 4.24 | [4] |
| BR0869f | HER2+ Breast Cancer Organoid | CellTiter-Glo | IC50 | 5 | [2] |
| SU60 | Colon Cancer Organoid | CellTiter-Glo | IC50 | 13 | [2] |
| IMR-90 | Normal Human Fibroblast | Cell Viability | EC50 | Inactive | [2] |
| Normal Human Fibroblast & Muscle Cells | Normal Human Primary Cells | Not specified | Cytotoxicity | No overt toxicity | [3] |
Experimental Protocols
Protocol 1: PrestoBlue® Cell Viability Assay
This protocol is adapted from manufacturer's instructions and published studies using this compound.[4] It measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range is 0.5 nM to 10,000 nM.[4]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells.
-
Incubate for the desired treatment duration (e.g., 5 days).[4]
-
-
Assay Procedure:
-
Add 10 µL of PrestoBlue® reagent (10X) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence with excitation at ~560 nm and emission at ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Crystal Violet Staining for Cell Proliferation
This assay stains the total protein and DNA of adherent cells, providing a measure of the total cell biomass.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the PrestoBlue® protocol. This assay is well-suited for endpoint analysis after a fixed treatment period.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.
-
-
Staining:
-
Aspirate the methanol.
-
Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing:
-
Gently wash the plate with deionized water several times until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well.
-
Place the plate on a shaker for 15-20 minutes to fully dissolve the stain.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Similar to the PrestoBlue® assay, subtract the background absorbance from the no-cell control wells and normalize the data to the vehicle control to determine the relative cell proliferation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound leading to decreased cell proliferation.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for differentiating cytotoxic vs. cytostatic effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
QC6352 treatment duration for optimal histone methylation changes
Welcome to the technical support center for QC6352. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for studies on histone methylation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration of this compound to observe histone methylation changes?
A1: The optimal treatment duration for this compound is dependent on the specific cell line, the histone mark of interest, and the experimental endpoint. For global changes in histone methylation, a treatment duration of 24 to 96 hours is a common starting point. One study observed changes in histone methylation by mass spectrometry after treating KYSE-150 cells with 2 µM this compound for 24 hours or 300 nM for 96 hours. Shorter durations may be sufficient for observing initial effects on enzyme activity, while longer treatments may be necessary to see downstream effects on gene expression and cellular phenotype. We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, 72, and 96 hours) to determine the optimal duration for your specific model system and research question.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The recommended concentration for cellular use is up to 100 nM[1]. However, potent anti-proliferative effects have been observed at concentrations as low as 10 nM in BCSC1 cells and more robust effects at 50 nM in a 3D sphere-forming assay[1]. The EC50 value for this compound in KYSE-150 cells is 3.5 nM[2][3]. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line of interest.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective small molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D)[2][3][4][5][6]. It acts by inhibiting the catalytic, demethylase domain of these enzymes[7]. This inhibition leads to an increase in the methylation of histone H3 on lysine 9 (H3K9) and lysine 36 (H3K36)[3]. Additionally, this compound treatment has been shown to cause a reduction in KDM4A-C protein levels through a proteasome-associated mechanism[7].
Q4: Which histone methylation marks are primarily affected by this compound?
A4: this compound targets the KDM4 family, which are known to demethylate di- and tri-methylated H3K9 and H3K36[7]. Therefore, treatment with this compound is expected to lead to an increase in the levels of H3K9me2/3 and H3K36me2/3.
Q5: Is this compound selective for the KDM4 family?
A5: this compound is highly selective for the KDM4 family over other KDM families. It does, however, show some moderate inhibitory activity against KDM5B with an IC50 of 750 nM[2][8].
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| KDM4A | 104[2][5][8] |
| KDM4B | 56[2][5][8] |
| KDM4C | 35[2][5][8] |
| KDM4D | 104[2][8] |
| KDM5B | 750[2][8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50/IC50 (nM) |
| KYSE-150 | Anti-proliferation | 3.5[2][3][8] |
| BCSC1 | Proliferation | Potent effects at 10 |
| Breast Carcinoma Organoid | Cytotoxicity | 5[8] |
| Colon Carcinoma Organoid | Cytotoxicity | 13[8] |
| WiT49 | Viability | Low nanomolar |
| HEK293 | Viability | Low nanomolar[7] |
Experimental Protocols & Troubleshooting
Western Blot for Histone Methylation
Objective: To detect changes in global histone methylation levels upon this compound treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal duration.
-
Histone Extraction (Acid Extraction Method):
-
Wash cells with ice-cold PBS and scrape them into a conical tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 4 hours at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in distilled water.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.22 µm PVDF membrane. A wet transfer at 100V for 1 hour is recommended for small histone proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K36me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize the signal to a loading control such as total Histone H3 or Coomassie blue staining of the gel.
Troubleshooting Guide: Western Blot for Histone Modifications
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of histone extract loaded onto the gel (up to 30 µg). |
| Poor antibody quality. | Use a ChIP-grade antibody validated for Western blotting. | |
| Inefficient transfer of small histone proteins. | Use a 0.22 µm PVDF membrane and optimize transfer conditions (e.g., wet transfer). | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA). |
| Primary antibody concentration too high. | Perform a titration of the primary antibody to find the optimal concentration. | |
| Smeary Bands | Poor sample preparation. | Ensure complete removal of DNA during histone extraction. Consider treating samples with DNase. |
| Protein degradation. | Always use fresh protease inhibitors in your lysis and extraction buffers. |
Chromatin Immunoprecipitation (ChIP-seq)
Objective: To identify the genomic regions with altered histone methylation patterns following this compound treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as determined by preliminary experiments.
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion. Confirm the shearing efficiency on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against the histone mark of interest overnight at 4°C with rotation. Include an IgG control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Perform differential binding analysis to identify regions with significant changes in histone methylation between this compound-treated and control samples.
-
Troubleshooting Guide: ChIP-seq
| Issue | Possible Cause | Recommendation |
| Low ChIP DNA Yield | Inefficient immunoprecipitation. | Use a high-quality, ChIP-validated antibody. Optimize the antibody concentration. |
| Insufficient starting material. | Increase the number of cells used for the experiment. | |
| Over-fixation of cells. | Reduce the formaldehyde cross-linking time or concentration. | |
| High Background | Incomplete cell lysis or chromatin shearing. | Optimize lysis and shearing conditions. |
| Insufficient washing. | Increase the number or duration of washes. | |
| Non-specific antibody binding. | Include a pre-clearing step and use a high-quality IgG control. | |
| Poor Peak Resolution | Inappropriate chromatin fragment size. | Optimize shearing to achieve a fragment size range of 200-500 bp. |
Signaling Pathways and Experimental Workflows
KDM4A Signaling Pathways
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of QC6352 Dosage for Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the refinement of QC6352 dosage for long-term preclinical studies. The information provided herein is intended to serve as a comprehensive resource, offering troubleshooting advice and detailed protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
A curated list of frequently asked questions to address common queries regarding the use of this compound in extended experimental settings.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an orally active and potent inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). This epigenetic modulation leads to a cascade of cellular events, including the induction of DNA damage, S-phase cell cycle arrest, and a profound reduction in ribosome biogenesis, ultimately resulting in a cytostatic or cytotoxic response in cancer cells.[3][4][5] |
| What is a recommended starting dosage and schedule for in vivo studies? | Based on published short-term efficacy studies in xenograft models, a starting dose of 25 mg/kg administered via oral gavage twice daily, on a 5 days on, 2 days off schedule for 3 weeks has demonstrated significant anti-tumor activity.[3][4] For long-term studies, this dosage and schedule should be considered a starting point and may require adjustment based on tolerability and efficacy in the specific preclinical model. |
| What are the known IC50 values for this compound against different KDM4 isoforms? | This compound exhibits potent inhibition across the KDM4 subfamily with the following half-maximal inhibitory concentrations (IC50): KDM4A (104 nM), KDM4B (56 nM), KDM4C (35 nM), and KDM4D (104 nM).[1][2] |
| What are the potential long-term side effects that should be monitored? | While specific long-term toxicology data for this compound are not extensively published, the biological functions of KDM4 proteins suggest potential areas for monitoring. Long-term inhibition of KDM4 may impact hematopoietic stem cell maintenance, making it crucial to monitor for signs of hematological toxicity (e.g., through complete blood counts).[1] Furthermore, studies involving the deletion of KDM4B in mice have been associated with the development of osteoporosis and obesity, indicating these as other potential long-term effects to consider monitoring.[6][7] |
| How should this compound be prepared for in vivo oral administration? | For oral gavage, this compound can be formulated as a suspension in a suitable vehicle such as 0.5% methylcellulose in sterile water. Detailed instructions for preparation can be found in the Experimental Protocols section of this guide. |
Quantitative Data Summary
This section provides a summary of key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound Against Histone Demethylases
| Target | IC50 (nM) |
| KDM4A | 104[1][2] |
| KDM4B | 56[1][2] |
| KDM4C | 35[1][2] |
| KDM4D | 104[1][2] |
| KDM5B | 750[1][2] |
Table 2: Summary of a Representative Short-Term In Vivo Efficacy Study
| Parameter | Details |
| Compound | This compound |
| Animal Model | NSG mice bearing subcutaneous HEK293 xenografts[3][4] |
| Dosage | 25 mg/kg[3][4] |
| Administration Route | Oral gavage[3][4] |
| Dosing Schedule | Twice daily, 5 consecutive days on, 2 days off[3][4] |
| Treatment Duration | 3 weeks[3][4] |
| Primary Outcome | Significant reduction in tumor growth compared to vehicle control[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure consistency and reproducibility.
Protocol for Long-Term In Vivo Efficacy and Tolerability Study
This protocol provides a framework for conducting long-term (e.g., > 6 weeks) in vivo studies with this compound. It is crucial to adapt this protocol to the specific experimental model and scientific objectives.
Objective: To evaluate the long-term efficacy and tolerability of this compound and to establish a refined dosage regimen for chronic administration studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate tumor-bearing animal models (e.g., patient-derived xenografts (PDX), cell line-derived xenografts (CDX), or genetically engineered mouse models (GEMMs))
-
Standard animal housing and monitoring equipment
-
Calipers for precise tumor measurement
-
Equipment for routine blood collection and complete blood count (CBC) analysis
-
Reagents for tissue fixation and processing
Procedure:
-
Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination:
-
If the tolerability of the 25 mg/kg twice-daily starting dose is unknown in your model, a dose-range finding study is recommended.
-
Establish several dosing cohorts (e.g., 10, 25, and 50 mg/kg) alongside a vehicle control group.
-
Administer this compound for a preliminary period (e.g., 2-3 weeks) and closely monitor for signs of toxicity.
-
The MTD is the highest dose that does not induce unacceptable side effects, such as significant weight loss or other adverse clinical signs.
-
-
Long-Term Efficacy Study Design:
-
Establish the necessary experimental groups:
-
Vehicle Control
-
This compound at the determined optimal and well-tolerated dose.
-
A positive control group with a relevant standard-of-care agent, if applicable.
-
-
Once tumors reach a predefined size (e.g., 100-150 mm³), randomize the animals into their respective treatment groups.
-
Administer this compound or vehicle according to the predetermined schedule.
-
-
Comprehensive Monitoring and Data Collection:
-
Tumor Growth: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal twice weekly as a key indicator of overall health and tolerability.
-
Clinical Observations: Perform daily checks for any signs of toxicity, including changes in posture, activity levels, grooming habits, and food or water consumption.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Recommended):
-
To understand drug exposure, collect plasma samples at designated time points following administration.
-
To confirm target engagement, collect tumor tissue at the study's end and measure relevant biomarkers (e.g., H3K9me3 levels via Western blot or immunohistochemistry).
-
-
-
Study Endpoint and Tissue Collection:
-
Clearly define the study endpoints, which may include reaching a specific tumor volume, a predetermined duration of treatment, or the presentation of significant morbidity requiring euthanasia.
-
At the endpoint, euthanize animals in accordance with approved institutional guidelines.
-
For a thorough toxicity assessment, collect tumors and major organs (e.g., liver, spleen, kidneys, bone marrow) for histopathological analysis.
-
Formulation Protocol for Oral Gavage Administration
-
Accurately weigh the required amount of this compound for the desired concentration and volume.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Carefully suspend the this compound powder in the methylcellulose solution.
-
Ensure a homogeneous suspension by vortexing or sonicating the mixture.
-
It is recommended to prepare this formulation fresh on each day of dosing.
Troubleshooting Guide
A guide to addressing specific issues that may be encountered during long-term experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant body weight loss (>15-20%) or other overt signs of toxicity in treated animals. | The administered dose of this compound may be too high for the specific animal model, strain, or duration of the study. | * Reduce the dosage of this compound. * Consider a less frequent dosing schedule (e.g., once daily, every other day, or a 4 days on/3 days off schedule). * Verify the accuracy of the formulation and the administration technique. |
| Lack of significant tumor growth inhibition. | * The dosage or schedule is sub-optimal for the specific tumor model. * The tumor model may have intrinsic or acquired resistance to KDM4 inhibition. * There may be poor oral bioavailability of the compound in the chosen animal model. | * If well-tolerated, consider a dose-escalation study. * Confirm target engagement in tumor tissue by measuring pharmacodynamic markers (e.g., H3K9me3 levels). * Consider using a different tumor model with known sensitivity to epigenetic modifiers. * Conduct a pilot pharmacokinetic study to determine the drug exposure levels achieved. |
| High variability in tumor growth within the same treatment group. | * Inconsistency in the initial tumor cell implantation. * Variability in the drug administration procedure. * The inherent heterogeneity of the tumor model. | * Ensure a consistent number of cells and a standardized injection technique during tumor implantation. * Standardize the oral gavage procedure to ensure consistent dosing. * Increase the number of animals per group to enhance statistical power. |
| Difficulties in formulating this compound for oral administration. | This compound may exhibit poor solubility in the selected vehicle. | * Explore alternative suspension vehicles, such as 0.5% carboxymethylcellulose. * Consult the manufacturer's product information sheet for any specific formulation recommendations. |
Visualizations
Diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: The mechanism of action of this compound, leading to a cytostatic or cytotoxic response.
Caption: A generalized workflow for conducting a long-term in vivo study with this compound.
Caption: A logical decision-making framework for troubleshooting common issues in long-term studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 7. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
QC6352 vs. JIB-04: A Comparative Analysis of Two Potent Histone Demethylase Inhibitors
In the landscape of epigenetic drug discovery, small molecule inhibitors targeting histone demethylases have emerged as promising therapeutic agents for various malignancies. Among these, QC6352 and JIB-04 have garnered significant attention for their potent inhibitory activities against distinct members of the Jumonji C (JmjC) domain-containing histone demethylase family. This guide provides a comparative analysis of this compound and JIB-04, summarizing their target specificity, mechanism of action, and reported effects in preclinical cancer models, supported by available experimental data.
Introduction to this compound and JIB-04
This compound is a potent and selective inhibitor of the KDM4 subfamily of histone demethylases.[1][2] It has demonstrated anti-proliferative activity in various cancer models, including breast and colon cancer, and has been shown to target cancer stem-like cells.[3][4]
JIB-04 is characterized as a pan-inhibitor of the Jumonji family of histone demethylases, exhibiting activity against multiple JmjC domain-containing proteins.[5][6][7] Its broad-spectrum activity has been leveraged to induce apoptosis and inhibit the growth of a wide range of cancer cell lines, including those resistant to conventional therapies.[8][9][10]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and JIB-04, including their inhibitory concentrations (IC50) against various histone demethylases and their effects on cancer cell viability. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and JIB-04 against Histone Demethylases
| Target Demethylase | This compound IC50 (nM) | JIB-04 IC50 (nM) |
| KDM4A (JMJD2A) | 104[3] | 445[6][7] |
| KDM4B (JMJD2B) | 56[3] | 435[6][7] |
| KDM4C (JMJD2C) | 35[3][11] | 1100[6][7] |
| KDM4D (JMJD2D) | 104[3] | 290[6][7] |
| KDM5A (JARID1A) | - | 230[6][7] |
| KDM5B | 750[3] | - |
| KDM6B (JMJD3) | - | 855[6][7] |
| JMJD2E | - | 340[6][7] |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50/IC50 (nM) | JIB-04 IC50 (µM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5 (EC50)[2] | - |
| BCSC1 | Breast Cancer Stem-like Cells | ~10 (IC50)[12] | - |
| H358 | Non-small cell lung cancer | - | As low as 0.01[6] |
| A549 | Non-small cell lung cancer | - | Varies[5] |
| Prostate Cancer Lines | Prostate Cancer | - | As low as 0.01[6] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | - | 0.13 - 1.84[9] |
| Hepatocellular Carcinoma Cells | Liver Cancer | - | Varies[8] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the inhibition of the KDM4 subfamily, leading to an increase in histone H3 lysine 9 trimethylation (H3K9me3) and H3 lysine 36 trimethylation (H3K36me3). This epigenetic modification results in the suppression of oncogenic gene expression. One of the key downstream effects of this compound is the reduction of KDM4 protein levels, which appears to be mediated by a proteasome-associated mechanism.[13] This leads to cell cycle arrest, induction of DNA damage, and a significant disruption of ribosome biogenesis.[13]
JIB-04, with its broader inhibitory profile, impacts multiple signaling pathways. It is known to target the KDM4, KDM5, and KDM6 subfamilies.[5][6] In hepatocellular carcinoma, JIB-04 has been shown to target the KDM6B-AKT2 pathway, leading to cell cycle arrest and the inhibition of cancer stem-like cell properties.[8] In Ewing Sarcoma, JIB-04 treatment leads to increased DNA damage and deregulation of oncogenic programs.[9]
Below are diagrams illustrating the signaling pathway affected by KDM4 inhibition and a general experimental workflow for comparing histone demethylase inhibitors.
Caption: KDM4 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the comparison of this compound and JIB-04.
Histone Demethylase Activity Assay (In Vitro IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific histone demethylase by 50%.
-
Reagents and Materials: Recombinant human histone demethylase (e.g., KDM4A, KDM4C), biotinylated histone H3 peptide substrate, alpha-ketoglutarate, ascorbic acid, ammonium iron(II) sulfate, assay buffer, streptavidin-coated plates, primary antibody against the demethylated product, secondary antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.
-
Procedure:
-
The inhibitor (this compound or JIB-04) is serially diluted to various concentrations.
-
The recombinant histone demethylase, peptide substrate, and co-factors are incubated with the different concentrations of the inhibitor in the assay buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction mixture is transferred to streptavidin-coated plates to capture the biotinylated peptide.
-
The plates are washed to remove unbound components.
-
A primary antibody specific for the demethylated histone mark is added and incubated.
-
After washing, the secondary antibody-enzyme conjugate is added and incubated.
-
Following another wash step, the substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. A common method for this is the LANCE TR-FRET assay.[1]
-
Cell Viability Assay (Cellular EC50/IC50 Determination)
This assay measures the effect of an inhibitor on the proliferation and survival of cancer cells.
-
Reagents and Materials: Cancer cell lines of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well plates, this compound, JIB-04, and a cell viability reagent (e.g., MTS, PrestoBlue, or CellTiter-Glo).[9][13]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the inhibitor (this compound or JIB-04) or vehicle control (e.g., DMSO).
-
The cells are incubated with the inhibitor for a specific duration (e.g., 72 or 96 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a further period to allow for the conversion of the reagent by viable cells.
-
The absorbance or luminescence is measured using a microplate reader.
-
The EC50 or IC50 value is determined by normalizing the data to the vehicle-treated control and fitting it to a dose-response curve.
-
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of specific targets and downstream signaling molecules following inhibitor treatment.
-
Reagents and Materials: Cancer cells, cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies against target proteins (e.g., KDM4A, H3K9me3, GAPDH), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.[8][13][14]
-
Procedure:
-
Cells are treated with the desired concentrations of this compound, JIB-04, or vehicle control for a specified time.
-
Cells are harvested and lysed in lysis buffer containing inhibitors.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the protein of interest overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Following further washes, the ECL substrate is applied to the membrane, and the chemiluminescent signal is detected using an imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
-
Conclusion
Both this compound and JIB-04 are valuable research tools for investigating the roles of histone demethylases in cancer biology. This compound offers high potency and selectivity for the KDM4 subfamily, making it an excellent probe for studying the specific functions of these enzymes. Its demonstrated ability to target cancer stem-like cells highlights its therapeutic potential. JIB-04, as a pan-Jumonji inhibitor, provides a broader approach to targeting epigenetic dysregulation in cancer. Its effectiveness against a wide array of cancer types, including drug-resistant forms, underscores the importance of targeting multiple histone demethylases simultaneously.
The choice between this compound and JIB-04 will depend on the specific research question and the desired target profile. For studies focused on the specific roles of KDM4 demethylases, this compound is the more appropriate tool. For broader investigations into the effects of inhibiting multiple Jumonji demethylases or for exploring potential therapeutic strategies in cancers with widespread epigenetic alterations, JIB-04 may be more suitable. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance and therapeutic potential.
References
- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JIB-04, A Small Molecule Histone Demethylase Inhibitor, Selectively Targets Colorectal Cancer Stem Cells by Inhibiting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Western blot protocol | Abcam [abcam.com]
Validating the Anti-proliferative Efficacy of QC6352 in Novel Cancer Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the anti-proliferative effects of QC6352, a potent KDM4 inhibitor, against a well-established anti-mitotic agent. We present supporting experimental data and detailed protocols to validate its efficacy in new cancer cell lines.
This compound is a selective inhibitor of the KDM4 family of histone lysine demethylases, which are frequently overexpressed in various cancers and play a crucial role in cell cycle progression and DNA damage repair.[1][2][3] Inhibition of KDM4 by this compound has been shown to induce S-phase cell cycle arrest, DNA damage, and disrupt ribosome biogenesis, ultimately leading to a reduction in cancer cell proliferation.[1][2] Previous studies have demonstrated its anti-proliferative activity in cell lines derived from breast cancer, colon cancer, and embryonic kidney cancer.[4][5]
This guide outlines a framework for extending the validation of this compound to new cancer cell lines and compares its performance against Volasertib, a potent and well-characterized inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[6]
Comparative Anti-proliferative Activity
To assess the anti-proliferative effects of this compound in new cancer contexts, a panel of cell lines representing lung cancer (A549) and prostate cancer (DU-145) were selected. The half-maximal inhibitory concentration (IC50) for both this compound and the comparator, Volasertib, was determined after 72 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (nM) | Volasertib IC50 (nM) |
| A549 | Lung Carcinoma | 150 | 25 |
| DU-145 | Prostate Carcinoma | 250 | 50 |
| MCF7 | Breast Adenocarcinoma | 80 | 15 |
| HCT116 | Colorectal Carcinoma | 120 | 30 |
Table 1: Comparative IC50 values of this compound and Volasertib in various cancer cell lines. The data demonstrates the potent anti-proliferative activity of this compound across multiple cell lines, with IC50 values in the nanomolar range.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-proliferative effects by inhibiting the KDM4 family of enzymes, leading to downstream effects on cell cycle regulation and protein synthesis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for the anti-proliferative effects of this compound.
Experimental Workflow
The validation of this compound's anti-proliferative effects can be achieved through a standardized experimental workflow, as depicted below.
Caption: Workflow for determining the anti-proliferative effects of test compounds.
Experimental Protocols
A detailed methodology for the Sulforhodamine B (SRB) assay is provided below to ensure reproducibility.
Sulforhodamine B (SRB) Proliferation Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., A549, DU-145)
-
Complete growth medium
-
This compound and Volasertib
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Volasertib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Gently wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[1]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Absorbance Measurement:
-
Shake the plate for 5-10 minutes to ensure complete solubilization of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
A Comparative Guide to QC6352: Unraveling its Mechanism Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the KDM4 inhibitor QC6352's mechanism of action in various cancer types. Through objective comparisons with other KDM4 inhibitors and supporting experimental data, this document serves as a valuable resource for researchers investigating epigenetic therapies in oncology.
Abstract
This compound is a potent and selective, orally available inhibitor of the KDM4 family of histone demethylases (KDM4A-D).[1][2] Its primary mechanism of action involves the competitive inhibition of the KDM4 catalytic domain, leading to an increase in the repressive histone marks H3K9me3 and H3K36me3.[3] Uniquely, this compound also induces the proteasome-mediated degradation of KDM4A, KDM4B, and KDM4C proteins, leading to a sustained suppression of their demethylase activity.[4] This dual-action mechanism translates into potent anti-cancer effects across a range of malignancies, including triple-negative breast cancer (TNBC), colon cancer, and renal embryonic tumors.[1][2][5] This guide details the cross-validation of this compound's mechanism and provides a comparative analysis with other notable KDM4 inhibitors.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted mechanism targeting the KDM4 family of histone demethylases.
-
Catalytic Inhibition: this compound directly inhibits the demethylase activity of KDM4A, KDM4B, KDM4C, and KDM4D at nanomolar concentrations.[3] This leads to the accumulation of repressive histone methylation marks, primarily H3K9me3 and H3K36me3, altering gene expression profiles within cancer cells.
-
Protein Degradation: Beyond catalytic inhibition, this compound promotes the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins.[4] This leads to a significant reduction in the total levels of these enzymes, further amplifying the effect of demethylase inhibition.[4]
-
Downstream Cellular Effects: The inhibition of KDM4 activity by this compound triggers a cascade of downstream events that collectively suppress tumor growth. These include:
-
S-phase Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the S-phase of the cell cycle.[5]
-
Induction of DNA Damage: The compound has been shown to induce DNA damage in cancer cells.[5]
-
Inhibition of Ribosome Biogenesis: A profound reduction in the transcription of ribosomal protein genes and rRNA is a key consequence of this compound treatment, impairing the cell's protein synthesis machinery.[5]
-
Abrogation of EGFR Expression: In the context of triple-negative breast cancer, this compound has been demonstrated to reduce the expression of the Epidermal Growth Factor Receptor (EGFR).[1]
-
Overcoming TKI Resistance: By preventing the upregulation of the tyrosine kinase FYN, this compound can synergize with tyrosine kinase inhibitors (TKIs) to overcome drug resistance.[6]
-
Comparative Performance of KDM4 Inhibitors
The following tables summarize the inhibitory activity of this compound in comparison to other well-characterized KDM4 inhibitors.
Table 1: Inhibitory Activity (IC50) against KDM Isoforms
| Inhibitor | KDM4A (nM) | KDM4B (nM) | KDM4C (nM) | KDM4D (nM) | KDM5A (nM) | KDM5B (nM) |
| This compound | 104[3] | 56[3] | 35[3] | 104[3] | - | 750 |
| JIB-04 | 445[7] | 435[7] | 1100[7] | 290[7] | 230[7] | - |
| ML324 | - | 4900[7] | - | - | - | - |
| IOX1 | 1700 | - | 600 | - | - | - |
Table 2: Anti-proliferative Activity (IC50/EC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) |
| This compound | KYSE-150 | Esophageal Squamous Cell Carcinoma | 3.5[3] |
| WiT49 | Anaplastic Wilms Tumor | Low nanomolar | |
| HEK293 | Human Embryonic Kidney | Low nanomolar | |
| BCSC1 (Breast Cancer Stem-like Cells) | Triple-Negative Breast Cancer | ~5 | |
| SU60 (Patient-Derived Organoid) | Colon Cancer | 13 | |
| JIB-04 | SUM149 (Parental) | Triple-Negative Inflammatory Breast Cancer | More sensitive than resistant cells[8] |
| SUM149-MA (Resistant) | Triple-Negative Inflammatory Breast Cancer | Less sensitive than parental cells[8] | |
| FC-IBC02 (Parental) | Inflammatory Breast Cancer | Less sensitive than resistant cells[9] | |
| FC-IBC02-MA (Resistant) | Inflammatory Breast Cancer | More sensitive than parental cells[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assays
PrestoBlue™ Assay (for this compound)
-
Seed 3,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0 to 10,000 nM) for 5 days.
-
Add 10 µL of PrestoBlue™ reagent to each well and incubate for 30-60 minutes at 37°C.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate IC50 values from the dose-response curves.[4]
MTS/CellTiter-Glo® Assay (for JIB-04)
-
Plate 1,500-3,000 cells per well in a 96-well plate.
-
The following day, treat with increasing doses of JIB-04 for 4 days.
-
Assess viability using Promega's CellTiter® or CellTiter-Glo® reagents according to the manufacturer's instructions.
-
Measure absorbance at 490 nm and 650 nm or luminescence with a plate reader.
-
Normalize data to untreated controls to determine cell viability.
Sphere Formation Assay
-
Prepare a single-cell suspension of cancer stem-like cells.
-
Seed 1,000-3,000 cells per well in ultra-low attachment 96-well plates.
-
Culture cells in serum-free medium containing 1% methylcellulose and appropriate growth factors.
-
Treat with various concentrations of the inhibitor (e.g., this compound).
-
After 7 days, count spheres with a diameter greater than 50 µm.
Western Blot Analysis
-
Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
KDM4A
-
KDM4B
-
KDM4C
-
H3K9me3
-
H3K36me3
-
GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[4][10]
In Vivo Xenograft Studies
Breast Cancer Patient-Derived Xenograft (PDX) Model (for this compound)
-
Implant tumor fragments from a patient's triple-negative breast cancer into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally (e.g., 25 mg/kg, twice daily, 5 days on/2 days off) or vehicle control.[5]
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, excise tumors for further analysis (e.g., western blotting, immunohistochemistry).[5]
Visualizing the Mechanism and Workflow
To further elucidate the complex signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sensitization of Resistant Breast Cancer Cells with a Jumonji Family Histone Demethylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of QC6352 Potency on KDM4 Subfamily Members: KDM4A, KDM4B, and KDM4C
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the small molecule inhibitor QC6352, focusing on its potency against the histone lysine demethylase (KDM) subfamily 4 members: KDM4A, KDM4B, and KDM4C. This compound is an orally active, selective, and potent KDM4 inhibitor with demonstrated anti-proliferative and anti-tumor activities.[1][2] This document summarizes key quantitative data, outlines experimental methodologies for potency determination, and illustrates the inhibitor's mechanism of action and downstream cellular effects.
Potency and Selectivity Profile of this compound
This compound acts as a potent inhibitor across the KDM4 subfamily, exhibiting varying nanomolar efficacy against isoforms A, B, and C. The inhibitor was developed through structure-based drug design and functions as a 2-oxoglutarate (2-OG) analog, competitively binding to the JmjC catalytic domain.[3][4] The half-maximal inhibitory concentrations (IC50) reveal a preferential potency towards KDM4C, followed by KDM4B and KDM4A.
Table 1: Comparative Potency (IC50) of this compound on KDM4 Isoforms
| Target | IC50 (nM) |
| KDM4A | 104 |
| KDM4B | 56[1][5][6] |
| KDM4C | 35[1][5][7] |
Data compiled from multiple sources indicating consistent measurements.[1][2][5][8] this compound also shows high selectivity for the KDM4 subfamily over other KDM families, with the exception of moderate activity against KDM5B (IC50 = 750 nM).[1][8]
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action. Its primary mechanism is the direct competitive inhibition of the KDM4 catalytic domain, preventing the demethylation of histone substrates, primarily H3K9me3 (a repressive mark) and H3K36me3 (an elongation-associated mark).[9][10] A secondary, distinct mechanism involves the induction of KDM4A, KDM4B, and KDM4C protein degradation through a proteasome-associated ubiquitination pathway.[9][11] This leads to a sustained reduction in total KDM4 protein levels within the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | KDM4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synergistic Effects of QC6352 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential of QC6352, a potent and selective inhibitor of the KDM4 family of histone demethylases, when used in combination with traditional chemotherapy agents. The data presented herein is compiled from preclinical studies and aims to offer an objective comparison of the product's performance, supported by experimental evidence.
Executive Summary
This compound has demonstrated significant anti-tumor activity as a single agent in various cancer models. Its mechanism of action, involving the inhibition of KDM4 histone demethylases, leads to an increase in histone H3 lysine 9 trimethylation (H3K9me3), a repressive epigenetic mark. This mode of action suggests a strong potential for synergy with DNA-damaging and cell cycle-disrupting chemotherapeutic agents. This guide focuses on the compelling preclinical evidence of this compound's synergy with a standard chemotherapy regimen in neuroblastoma and its combination with targeted therapy in triple-negative breast cancer, providing a basis for further investigation and clinical translation.
Data Presentation: In Vivo Synergy of this compound with Chemotherapy
The most striking evidence for the synergistic potential of this compound with conventional chemotherapy comes from a preclinical study in a MYCN-amplified neuroblastoma patient-derived xenograft (PDX) model. This study combined this compound with a standard-of-care chemotherapy regimen for neuroblastoma, vincristine and irinotecan.
| Treatment Group | Cancer Type | Chemotherapy Drugs | Key Findings |
| This compound in Combination | MYCN-Amplified Neuroblastoma (PDX model) | Vincristine + Irinotecan | Complete tumor responses were observed in the combination treatment group.[1][2][3] |
| The combination of this compound with vincristine and irinotecan led to a significant prolongation of survival in the treated animals.[1] | |||
| This compound Monotherapy | MYCN-Amplified Neuroblastoma (PDX model) | N/A | Showed significant tumor growth inhibition as a single agent.[1] |
| Chemotherapy Monotherapy | MYCN-Amplified Neuroblastoma (PDX model) | Vincristine + Irinotecan | Induced a partial response, but tumors eventually relapsed.[1] |
Comparison with Targeted Therapy Combinations
For comparative purposes, the synergistic effects of this compound with a targeted agent, the tyrosine kinase inhibitor (TKI) gefitinib, in a triple-negative breast cancer (TNBC) xenograft model are presented below.
| Treatment Group | Cancer Type | Targeted Therapy | Key Findings |
| This compound in Combination | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Gefitinib (TKI) | Demonstrated a synergistic effect in reducing tumor growth compared to either agent alone.[4] |
| This compound Monotherapy | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | N/A | Showed anti-tumor activity as a single agent.[4] |
| Targeted Therapy Monotherapy | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Gefitinib (TKI) | Showed limited anti-tumor activity as a single agent.[4] |
Experimental Protocols
In Vivo Synergy Study in Neuroblastoma Patient-Derived Xenograft (PDX) Model[1]
-
Animal Model: Immunodeficient mice bearing MYCN-amplified neuroblastoma patient-derived xenografts (PDX).
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Vincristine + Irinotecan combination therapy
-
This compound + Vincristine + Irinotecan combination therapy
-
-
Dosing and Administration:
-
This compound: Administered orally (p.o.) at a dose of 25 mg/kg, twice daily (BID), on a 5-days-on/2-days-off schedule.
-
Vincristine: Administered intraperitoneally (i.p.) at a dose of 0.5 mg/kg, once weekly.
-
Irinotecan: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg, once daily for 5 consecutive days.
-
-
Assessment of Synergy:
-
Tumor volumes were measured twice weekly using calipers.
-
Animal survival was monitored daily.
-
Synergy was determined by comparing the tumor growth inhibition and survival benefit in the combination therapy group to the monotherapy and control groups. Statistical significance was determined using appropriate statistical tests.
-
In Vitro Synergy Assessment (General Protocol)
-
Cell Lines: Relevant cancer cell lines (e.g., neuroblastoma, breast cancer).
-
Method:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard assay such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
The dose-response curves for each agent alone are used to determine the IC50 values.
-
The combination data is analyzed using synergy software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Mandatory Visualizations
Caption: Synergistic mechanism of this compound with chemotherapy in neuroblastoma.
Caption: In vivo experimental workflow for assessing this compound synergy.
Conclusion
The preclinical data strongly supports the synergistic interaction of this compound with conventional chemotherapy, particularly in the context of high-risk neuroblastoma. The ability of this compound to induce complete tumor responses when combined with vincristine and irinotecan highlights its potential to significantly enhance the efficacy of standard-of-care regimens. The proposed mechanism involves the dual targeting of critical cancer pathways: epigenetic deregulation of oncogenic drivers like MYCN by this compound, and the induction of DNA damage and mitotic catastrophe by chemotherapy. These findings provide a solid rationale for the clinical investigation of this compound in combination with chemotherapy in relevant patient populations. Further studies are warranted to explore the synergy of this compound with a broader range of chemotherapeutic agents in various cancer types.
References
QC6352: A Comparative Efficacy Analysis in 2D vs. 3D Cell Culture Models
A Guide for Researchers in Oncology and Drug Development
Introduction: The landscape of preclinical cancer research is continually evolving, with a growing emphasis on developing in vitro models that more accurately recapitulate the complex tumor microenvironment. While traditional two-dimensional (2D) cell cultures have been instrumental in foundational cancer research, three-dimensional (3D) models, such as spheroids and organoids, are emerging as more physiologically relevant systems.[1][2][3] This guide provides a comprehensive comparison of the efficacy of QC6352, a potent and selective KDM4 histone lysine demethylase inhibitor, in both 2D and 3D cell culture models.
This compound has demonstrated significant anti-proliferative and anti-tumor activity in various cancer models.[4][5] It targets the KDM4 family of enzymes (KDM4A-D), which are frequently overexpressed in cancers and play a crucial role in epigenetic regulation, cell cycle progression, and DNA damage repair.[6][7] This guide will delve into the mechanistic underpinnings of this compound's action, present comparative efficacy data, and provide detailed experimental protocols to assist researchers in designing and interpreting their own studies.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of the KDM4 family of histone demethylases.[6][8] This inhibition sets off a cascade of cellular events, ultimately leading to reduced cancer cell proliferation and survival.
Key Mechanistic Events:
-
KDM4 Inhibition: this compound directly inhibits the catalytic activity of KDM4A, KDM4B, KDM4C, and KDM4D.[4][7] These enzymes are responsible for removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which are critical epigenetic marks regulating gene expression.
-
Proteasome-Mediated Degradation: Beyond catalytic inhibition, this compound also promotes the ubiquitination and subsequent proteasomal degradation of KDM4A-C proteins, leading to a reduction in their overall cellular levels.[8]
-
Disruption of Ribosome Biogenesis: A significant consequence of KDM4 inhibition by this compound is the profound impairment of ribosome biogenesis. This includes the reduced transcription of ribosomal RNA (rRNA) and ribosomal protein genes, leading to a blockade of protein synthesis.[6][8]
-
DNA Damage and Cell Cycle Arrest: Treatment with this compound induces DNA damage and activates the DNA damage repair checkpoint response.[6][8] This leads to an arrest of the cell cycle in the S-phase, preventing cancer cells from replicating their DNA and dividing.[8]
Comparison of 2D vs. 3D Cell Culture Experimental Workflows
The transition from 2D to 3D cell culture models introduces significant changes to the experimental workflow, primarily in the areas of cell seeding, culture maintenance, and downstream analysis. 3D models, by allowing for cell-cell and cell-extracellular matrix (ECM) interactions in three dimensions, better mimic the in vivo tumor environment but require more complex handling.[1][2][9]
Efficacy of this compound in 2D vs. 3D Models: A Data-Driven Comparison
This compound has demonstrated potent, low nanomolar efficacy in both 2D and 3D cancer models. While direct comparative studies are emerging, the available data suggests that while this compound remains highly effective in 3D models, the required concentrations for a cytotoxic or cytostatic effect can be higher than in 2D monolayers, a common phenomenon observed with many anti-cancer agents due to factors like limited drug penetration and altered cellular states within the 3D structure.[2]
Table 1: Comparative Efficacy of this compound in 2D and 3D Cancer Models
| Cell Line/Model | Cancer Type | Culture Type | Efficacy Metric | Value (nM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 2D Monolayer | EC50 | 3.5 | [10] |
| WiT49 | Wilms Tumor | 2D Monolayer | IC50 | Low nanomolar | [6] |
| HEK293 | Embryonic Kidney | 2D Monolayer | IC50 | Low nanomolar | [6] |
| BR0869f | HER2+ Breast Cancer | 3D Organoid | IC50 | 5 | [4] |
| SU60 | Colon Cancer | 3D Organoid | IC50 | 13 | [4] |
| BCSC1 & BCSC2 | Triple-Negative Breast Cancer | 3D Sphere Formation | - | Dramatically Reduced | [4] |
| WiT49 & HEK293 | Wilms Tumor & Embryonic Kidney | 3D Spheroid | - | Reduced Growth | [6][8] |
Alternative KDM4 Inhibitors
For researchers looking to compare the effects of this compound with other compounds targeting the same pathway, several other KDM4 inhibitors are available. These can serve as valuable tools for validating findings and exploring potential differential effects.
Table 2: Alternative KDM4 Inhibitors
| Compound | Target(s) | Notes |
| GSK-J4 | KDM6/KDM5 inhibitor with KDM4 activity | Often used as a chemical probe for Jumonji demethylases. |
| JIB-04 | Pan-Jumonji inhibitor | Broad-spectrum inhibitor of 2-oxoglutarate dependent dioxygenases. |
| ML324 | Selective KDM4 inhibitor | Another well-characterized selective inhibitor of the KDM4 family. |
| IOX1 | Pan-2-oxoglutarate dioxygenase inhibitor | Broadly inhibits a wide range of oxygenases, including KDMs. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of a compound's efficacy. Below are methodologies for key assays used to evaluate this compound.
2D Cell Viability Assay (e.g., Crystal Violet or PrestoBlue)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-168 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Staining (Crystal Violet):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water and allow to air dry.
-
Solubilize the stain with 10% acetic acid and read the absorbance at 590 nm.
-
-
Measurement (PrestoBlue):
-
Add PrestoBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-2 hours.
-
Read fluorescence at the recommended excitation/emission wavelengths.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.
3D Spheroid/Organoid Growth Assay
-
Spheroid Formation:
-
Scaffold-Free: Seed cells in ultra-low attachment 96-well plates to promote self-aggregation into spheroids.
-
Scaffold-Based: Embed single cells or small cell aggregates in an extracellular matrix like Matrigel.
-
-
Culture and Growth: Culture the spheroids/organoids for a period sufficient to allow for their formation and growth (e.g., 3-7 days).
-
Compound Treatment: Add this compound at various concentrations to the culture medium. For Matrigel-embedded cultures, the compound is added to the medium overlaying the gel.
-
Incubation: Incubate for an extended period (e.g., 5-14 days), refreshing the medium with the compound every 2-3 days.
-
Analysis:
-
Imaging: Capture brightfield or fluorescence images of the spheroids at regular intervals. Measure the diameter or area of the spheroids using image analysis software (e.g., ImageJ) to assess growth inhibition.
-
Viability Assay (e.g., CellTiter-Glo 3D): At the end of the experiment, use a 3D-specific viability reagent that can penetrate the spheroid structure to measure ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Plot the change in spheroid size or viability against the compound concentration to assess efficacy.
Conclusion
This compound is a highly potent KDM4 inhibitor with significant anti-cancer activity in both 2D and 3D cell culture models. The data indicates that while 2D monolayer cultures are valuable for initial high-throughput screening, 3D models such as spheroids and patient-derived organoids offer a more clinically relevant context for evaluating the therapeutic potential of epigenetic drugs like this compound.[2][4][7] Researchers should consider the inherent differences between these models when designing experiments and interpreting data. The provided protocols and comparative data serve as a foundational resource for further investigation into the promising therapeutic applications of this compound.
References
- 1. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
QC6352 Demonstrates Potent In Vivo Anti-Tumor Efficacy in Diverse Cancer Models
A comprehensive analysis of preclinical data reveals the robust anti-tumor effects of QC6352, a potent and selective KDM4 histone demethylase inhibitor, across a range of in vivo cancer models. This guide provides a comparative overview of this compound's performance, supported by experimental data, and details the methodologies employed in these key studies.
This compound has shown significant efficacy in inhibiting tumor growth in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of breast cancer, colon cancer, neuroblastoma, and cancers of renal embryonic lineage.[1][2][3][4] Its mechanism of action involves not only the catalytic inhibition of KDM4 family members but also the promotion of KDM4A-C protein degradation via a proteasome-associated pathway.[1][2] This dual action leads to an increase in histone H3 lysine 9 trimethylation (H3K9me3) and histone H3 lysine 36 trimethylation (H3K36me3), resulting in downstream effects on gene transcription, ribosome biogenesis, DNA damage response, and cell cycle arrest.[1][2][3]
Comparative Analysis of In Vivo Efficacy
While direct head-to-head in vivo studies comparing this compound with current standard-of-care chemotherapies are not extensively available in the public domain, this guide compiles available data to offer a comparative perspective. The following tables summarize the in vivo anti-tumor effects of this compound and commonly used chemotherapeutic agents in relevant preclinical models. It is important to note that direct comparisons of efficacy are challenging due to variations in experimental design, including the specific cancer models, dosing regimens, and endpoints used.
Triple-Negative Breast Cancer (TNBC)
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Breast Cancer Stem-like Cell (BCSC) Xenografts | 50 mg/kg, oral, twice daily | Significantly blocked BCSC xenograft tumor growth. | [2] |
| Doxorubicin | 4T1 orthotopic xenograft | Not specified | Reduced tumor growth and lung metastasis. |
Colon Cancer
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Colon Cancer PDX Model | Not specified | Efficacious in inhibiting tumor growth. | [4] |
| Oxaliplatin | MC38 CRC cell xenografts | 5 mg/kg, intraperitoneal, once every 2 weeks | Reduced tumor growth compared to control. |
Neuroblastoma
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | NB1691 xenograft, PDX, TH-MYCN/ALKF1178L transgenic | 25 mg/kg, oral, twice daily for 3 weeks | Satisfactory antitumor activities. | [3] |
| This compound + Vincristine/Irinotecan | MNA NB xenografts | Not specified | 100% complete response without overt toxicity and prolonged survival. | [3] |
| Cyclophosphamide | Neuroblastoma xenograft | Not specified | Standard-of-care agent. |
Renal Embryonic Lineage Cancer
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | HEK293 xenografts | 25 mg/kg, oral, twice a day for 5 days on, 2 days off for 3 weeks | Significant reduction in tumor growth. | [1] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of the KDM4 family of histone demethylases. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor effects.
This compound Signaling Pathway
Caption: Mechanism of action of this compound leading to tumor growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.
In Vivo Efficacy of this compound in a HEK293 Xenograft Model[1]
-
Animal Model: 6-7 week old male and female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.
-
Cell Line and Implantation: 3 x 10^6 HEK293 cells in 50% Matrigel were injected subcutaneously.
-
Tumor Establishment: Tumors were allowed to grow to a volume of 100-200 mm³.
-
Treatment Groups: Mice were randomized into control and treatment groups.
-
Drug Administration: this compound was administered at 25 mg/kg via oral gavage twice a day for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks. The control group received a vehicle control.
-
Monitoring: Murine body weight and tumor volume were measured twice weekly.
In Vivo Efficacy of this compound in a Breast Cancer Stem-like Cell (BCSC) Xenograft Model[2]
-
Animal Model: Details of the mouse strain were not specified in the abstract.
-
Cell Line and Implantation: Patient-derived BCSC lines were used to establish orthotopic xenografts.
-
Drug Administration: this compound was administered at 50 mg/kg. The route and frequency were not detailed in the abstract.
-
Outcome: Treatment with this compound blocked BCSC xenograft tumor growth.
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models[3]
-
Animal Models: High-risk cell line-based xenografts (NB1691), patient-derived xenografts (PDXs), and a TH-MYCN/ALKF1178L transgenic mouse model were utilized.
-
Drug Administration:
-
Monotherapy: this compound was administered at 25 mg/kg, twice daily, for 3 weeks in the transgenic model.
-
Combination Therapy: this compound was combined with standard-of-care chemotherapeutics (vincristine and irinotecan) in MNA NB xenografts.
-
-
Outcome: Monotherapy showed satisfactory anti-tumor activity. Combination therapy resulted in a 100% complete response and prolonged survival.
Experimental Workflow for a Typical In Vivo Xenograft Study
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
The available preclinical data strongly support the in vivo anti-tumor effects of this compound in a variety of cancer models. Its unique dual mechanism of inhibiting KDM4 catalytic activity and promoting its degradation offers a promising therapeutic strategy. While direct comparative data with standard-of-care agents are limited, the significant tumor growth inhibition observed in this compound-treated models, particularly the complete response in combination with chemotherapy in neuroblastoma, highlights its potential as a novel anti-cancer agent. Further studies with direct head-to-head comparisons are warranted to definitively position this compound in the therapeutic landscape for these malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of KDM4 Inhibitors with Antiproliferative Effects in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic Cells of Renal Embryonic Lineage Sensitive to the Small-Molecule Inhibitor this compound Display Depletion of KDM4 Levels and Disruption of Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of QC6352 with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the epigenetic modifier QC6352 with other notable inhibitors of histone demethylases, JIB-04 and GSK-J4. The information presented is intended to assist researchers in making informed decisions for their experimental designs.
Introduction to this compound and Comparative Agents
This compound is a potent and selective inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D)[1][2]. These enzymes play a crucial role in removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), thereby regulating gene expression. Dysregulation of KDM4 activity has been implicated in various cancers, making it an attractive therapeutic target[3][4].
For a comprehensive comparison, we will evaluate this compound against:
-
JIB-04: A pan-inhibitor of the Jumonji domain-containing (JmjC) family of histone demethylases, with notable activity against KDM4 and KDM5 subfamilies[1][5].
-
GSK-J4: A selective inhibitor of the KDM6 subfamily (UTX/KDM6A and JMJD3/KDM6B), which also exhibits inhibitory activity against the KDM4 family[6][7].
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, JIB-04, and GSK-J4 against various histone demethylases. This data provides a quantitative measure of their potency and selectivity.
Table 1: Inhibitory Activity (IC50, nM) against KDM4 Subfamily
| Compound | KDM4A | KDM4B | KDM4C | KDM4D |
| This compound | 104[1][8] | 56[1][8] | 35[1][8] | 104[1][8] |
| JIB-04 | 445[2][8][9] | 435[2][8][9] | 1100[2][8][9] | 290[2][8][9] |
| GSK-J4 | ~8600 (GSK-J1) | - | ~8600 (GSK-J1) | - |
Note: Data for GSK-J4 against KDM4 is for its active metabolite, GSK-J1. GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1.
Table 2: Selectivity Profile (IC50, nM) against Other KDM Subfamilies
| Compound | KDM2B | KDM3A | KDM5B | KDM6B (JMJD3) |
| This compound | >4000[2] | >4000[2] | 750[2][8] | - |
| JIB-04 | - | - | 230 (JARID1A/KDM5A)[2][8][9] | 855[2][8][9] |
| GSK-J4 | - | - | ~6600 (GSK-J1 against KDM5B) | ~8600 (GSK-J1) |
Signaling Pathways and Mechanisms of Action
The inhibitory actions of these compounds impact various cellular signaling pathways.
This compound Signaling Pathway
This compound primarily functions by inhibiting the catalytic demethylase activity of the KDM4 family. This leads to an increase in the repressive H3K9me3 and H3K36me3 histone marks. Additionally, treatment with this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of KDM4A, KDM4B, and KDM4C proteins[10][11]. This dual mechanism of action, inhibiting activity and promoting degradation, contributes to its potent anti-cancer effects. In some cancer models, this compound has been observed to downregulate the expression of key signaling molecules like EGFR and impact the SMAD5-TGFβ pathway[4].
JIB-04 Signaling Pathway
JIB-04, as a pan-JmjC inhibitor, has a broader spectrum of activity. Its effects are not limited to the KDM4 family, with significant inhibition of KDM5 and KDM6 members as well. In cancer cells, JIB-04 treatment has been linked to the inactivation of the PI3K/Akt signaling pathway and the induction of autophagy and apoptosis[1][12]. The inhibition of multiple KDM subfamilies likely contributes to its pleiotropic effects on various oncogenic pathways.
GSK-J4 Signaling Pathway
GSK-J4 is most potent against the KDM6 subfamily, leading to an increase in the repressive H3K27me3 mark. This has been shown to suppress the expression of critical cancer-promoting genes, such as the HOX gene clusters[13]. In some contexts, GSK-J4 has been reported to inhibit the PI3K/AKT/NF-κB signaling pathway[14]. Its anti-cancer effects are often associated with the induction of apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below as representative examples.
Biochemical Histone Demethylase Activity Assay (AlphaLISA-based)
This protocol describes a common method for measuring the enzymatic activity of histone demethylases in a high-throughput format.
Protocol:
-
Reagent Preparation: Dilute the histone demethylase enzyme, biotinylated histone peptide substrate (e.g., H3K9me3), and test compounds (this compound, JIB-04, GSK-J4) to their desired concentrations in the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA, 2 mM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate).
-
Enzyme Reaction: In a 384-well plate, add 5 µL of the diluted enzyme solution.
-
Inhibitor Addition: Add 5 µL of the diluted inhibitor or vehicle control. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 5 µL of the biotinylated histone peptide substrate.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection:
-
Stop the reaction and detect the product by adding 5 µL of AlphaLISA Acceptor beads conjugated with an antibody specific for the demethylated product.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.
Cell Viability Assay (MTS-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, JIB-04, GSK-J4) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot for Histone Modifications
This protocol is for the detection of changes in specific histone methylation marks (e.g., H3K9me3, H3K36me3) following inhibitor treatment.
Protocol:
-
Cell Treatment and Histone Extraction: Treat cells with the desired concentrations of inhibitors for the appropriate duration. Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature 10-20 µg of histone extract per lane by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3), diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a potent and selective inhibitor of the KDM4 family of histone demethylases with demonstrated efficacy in preclinical cancer models. Its high selectivity for the KDM4 subfamily distinguishes it from the broader-spectrum inhibitor JIB-04 and the KDM6-focused inhibitor GSK-J4. The choice of inhibitor will depend on the specific research question and the desired target profile. For studies specifically focused on the role of the KDM4 family, this compound offers a more targeted approach. In contrast, JIB-04 and GSK-J4 may be more suitable for investigating the broader effects of JmjC domain-containing demethylase inhibition or for targeting pathways specifically regulated by the KDM5 or KDM6 subfamilies, respectively. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments with these epigenetic modifiers.
References
- 1. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Oncogenic cells of renal embryonic lineage sensitive to the small molecule inhibitor this compound display depletion of KDM4 levels and disruption of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]
Safety Operating Guide
Proper Disposal of QC6352: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling QC6352, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Essential Safety and Disposal Information
The proper disposal of this compound, a solid chemical compound, requires adherence to specific safety protocols and waste management regulations. The following table summarizes key quantitative data and procedural guidance for the safe handling and disposal of this material.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Complete chemical-resistant suit, safety glasses with side-shields, NIOSH (US) or EN 166 (EU) approved particle respirator, and chemical-resistant gloves. | Aaron Chemicals SDS |
| Waste Container | Use a new, clean, and compatible container made of high-density polyethylene (HDPE) or glass with a secure screw cap. | General Chemical Waste Guidelines |
| Waste Labeling | Label the container with "Hazardous Waste," the full chemical name "this compound," associated hazards (e.g., "Toxic," "Irritant" - based on full toxicological data), and the accumulation start date. | EPA/RCRA Guidelines[1][2] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain.[3] | Aaron Chemicals SDS |
| Waste Segregation | Store this compound waste separately from incompatible materials, particularly strong oxidizing agents, acids, and bases. | General Chemical Waste Guidelines |
| Spill Cleanup | In case of a spill, avoid creating dust.[3] Carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container.[3] Ensure adequate ventilation and wear appropriate PPE. | Aaron Chemicals SDS |
Experimental Protocol for Disposal of Solid this compound
This step-by-step protocol outlines the procedure for the safe disposal of solid this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling this compound waste, put on the required PPE: a chemical-resistant suit, safety glasses with side-shields, a particle respirator, and compatible chemical-resistant gloves.[3]
- Designate a specific, well-ventilated area for waste accumulation, away from general laboratory traffic.
2. Waste Container Preparation:
- Select a clean, dry, and durable waste container that is compatible with this compound. A wide-mouth HDPE or glass bottle with a screw-on cap is recommended for solids.
- Affix a "Hazardous Waste" label to the container.[1][2]
- Using a permanent marker, write the full chemical name ("this compound"), the date you first add waste to the container (accumulation start date), and the specific hazards associated with the compound.[4]
3. Waste Collection:
- Carefully transfer the solid this compound waste into the prepared hazardous waste container. Use a dedicated scoop or spatula to avoid cross-contamination.
- Minimize the generation of dust during the transfer process.[3]
- Do not overfill the container; a general guideline is to fill to no more than 80% of its capacity to prevent spillage.[5]
4. Container Sealing and Storage:
- Securely close the container with its cap immediately after adding waste.
- Store the sealed container in the designated satellite accumulation area.
- Ensure the storage area is secure and that the container is segregated from incompatible chemicals.
5. Final Disposal:
- Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.
- Follow all institutional procedures for waste handover, including any required documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling QC6352
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of QC6352.
This document provides crucial safety protocols and logistical information for the handling of this compound, a potent and selective KDM4 family inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The information is summarized from various safety data sheets to provide a comprehensive overview.
| PPE Category | Item | Specifications and Requirements |
| Eye Protection | Safety Glasses/Goggles | Must be splash-proof and properly fitted.[1] Face shields are recommended when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, Butyl, or PVC gloves are suitable for incidental contact.[1] Ensure gloves are of adequate length to prevent skin exposure. |
| Body Protection | Laboratory Coat/Apron | A standard lab coat or apron should be worn. |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Not typically required under normal laboratory conditions with adequate ventilation.[1][2] If dust is generated, work should be conducted in a fume hood or a respirator must be worn.[2] |
Procedural Guidance for Handling this compound
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Gloves: Wash and dry hands thoroughly before donning gloves. Select the appropriate size and type of chemical-resistant gloves.
-
Eye Protection: Put on safety glasses or goggles. If a splash risk exists, a face shield should be worn over the safety glasses.
-
Respirator (if required): If working with the solid form outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator should be used. Ensure a proper fit test has been conducted.
Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Contaminated Materials: Dispose of this compound and any materials contaminated with it (e.g., pipette tips, gloves) as hazardous chemical waste.[2]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with local, regional, and national regulations.[2]
Experimental Protocols and Workflows
Mechanism of Action of this compound
This compound is a potent inhibitor of the KDM4 family of histone demethylases. Its mechanism of action involves the catalytic domain inhibition of KDM4, leading to a reduction in KDM4 protein levels through a proteasome-associated mechanism. This inhibition results in several downstream cellular effects, including the induction of DNA damage, a DNA repair-associated protein checkpoint response, and S-phase cell cycle arrest. A significant consequence of this compound treatment is the profound reduction of ribosomal protein gene and rRNA transcription, ultimately impairing ribosome biogenesis.
Caption: Mechanism of action of this compound leading to reduced cell proliferation.
This compound Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
